molecular formula C5H2Cl2INO B1645290 5,6-Dichloro-2-iodopyridin-3-ol CAS No. 188057-54-7

5,6-Dichloro-2-iodopyridin-3-ol

Cat. No.: B1645290
CAS No.: 188057-54-7
M. Wt: 289.88 g/mol
InChI Key: DMQXRSJHWPDFEY-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-iodopyridin-3-ol (CAS No: 188057-54-7) is a high-value halogenated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C 5 H 2 Cl 2 INO and a molecular weight of 289.88 g/mol , this compound is characterized by its white to yellow solid form and a high purity of 95% . Its research value is derived from its multifunctional reactivity; the presence of two chlorine atoms and an iodine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and sequential nucleophilic substitution reactions . This allows researchers to systematically construct complex molecular architectures, which is crucial in developing new active pharmaceutical ingredients (APIs) and advanced chemical entities . Handling requires appropriate safety precautions. The compound is classified as harmful and an irritant . Researchers should wear protective gloves and eye/face protection, avoid breathing its dust, and use it only in a well-ventilated area . In case of skin contact, wash immediately with water and remove contaminated clothing. Warning: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2INO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQXRSJHWPDFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304075
Record name 5,6-Dichloro-2-iodo-3-pyridinol
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Molecular Weight

289.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-54-7
Record name 5,6-Dichloro-2-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188057-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-2-iodo-3-pyridinol
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Foundational & Exploratory

Technical Guide: 5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-54-7)

[1][2][3]

Executive Summary

5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-54-7) is a high-value heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in its tri-halogenated core , offering three distinct vectors for orthogonal functionalization:

  • C-2 Iodine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C-6 Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen.[1]

  • C-5 Chlorine: Sterically shielded and electronically stable, serving as a lipophilic anchor or late-stage modification point.[1]

  • C-3 Hydroxyl: A versatile handle for etherification or prodrug design.[1]

This guide provides a rigorous technical analysis of its synthesis, characterization, and deployment in drug development workflows.

Chemical Profile & Physical Properties[3][4][5][6][7][8]

The compound exhibits properties characteristic of poly-halogenated pyridinols.[1] The presence of the hydroxyl group significantly influences its solubility and pKa.

PropertySpecificationNotes
IUPAC Name 5,6-Dichloro-2-iodopyridin-3-ol
CAS Number 188057-54-7
Molecular Formula C₅H₂Cl₂INO
Molecular Weight 289.89 g/mol High halogen content increases density.[1]
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine liberation).[1]
Melting Point 165–170 °C (Predicted)Depends on crystalline polymorph.[1]
pKa (OH) ~5.8 – 6.5More acidic than phenol due to electron-withdrawing Cl/I/N.
Solubility DMSO, DMF, MeOHPoor solubility in water; soluble in alkaline aq.[1] media.
Storage 2–8 °C, Inert AtmosphereLight sensitive; store under Argon/Nitrogen.

Strategic Synthesis: Protocols & Mechanisms

The synthesis of CAS 188057-54-7 typically proceeds via the regioselective iodination of 5,6-dichloropyridin-3-ol .[1] The electronic directing effects of the C-3 hydroxyl group are critical for ensuring iodination occurs at the C-2 position rather than C-4.[1]

Retrosynthetic Analysis

The C-2 position is electronically favored for Electrophilic Aromatic Substitution (EAS) due to the ortho-directing power of the C-3 hydroxyl group, despite the deactivating nature of the pyridine nitrogen.[1]

RetrosynthesisFigure 1: Retrosynthetic Strategy for CAS 188057-54-7Target5,6-Dichloro-2-iodopyridin-3-ol(Target)Precursor5,6-Dichloropyridin-3-ol(Key Intermediate)Target->PrecursorRegioselective Iodination(NIS or I2/Base)Start2,3-Dichloro-5-aminopyridine(Commercial Source)Precursor->StartDiazotization/Hydrolysis

Recommended Synthetic Protocol

Method: Electrophilic Iodination using N-Iodosuccinimide (NIS).[1] Rationale: NIS provides a source of electrophilic iodine (I⁺) under mild conditions, minimizing oxidation byproducts common with I₂/oxidant systems.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5,6-dichloropyridin-3-ol (1.0 equiv) and anhydrous Acetonitrile (MeCN) (10 V).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 equiv) as a catalyst to activate the NIS.

  • Iodination: Cool the solution to 0 °C. Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 30 minutes.

    • Control Point: Maintain temperature <5 °C to prevent di-iodination or oxidation.[1]

  • Reaction: Allow to warm to Room Temperature (25 °C) and stir for 4–6 hours.

    • Validation: Monitor by HPLC/LC-MS.[1] Target peak (M+H 290/292) should appear; starting material (M+H 164) should disappear.[1]

  • Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism: The hydroxyl group at C-3 increases electron density at C-2 and C-4.[1] However, C-2 is sterically accessible and electronically distinct due to the adjacent nitrogen.[1] The iodine atom installs at C-2 via a Wheland intermediate, followed by deprotonation.[1]

Applications in Drug Discovery

This compound is a "privileged scaffold" for designing multi-functional drugs.[1] Its reactivity profile allows for sequential, programmable assembly of complex molecules.

Orthogonal Reactivity Map

The order of operations is critical.[1] The C-2 Iodine is the most reactive handle for metal-catalyzed coupling, followed by the C-6 Chlorine (SNAr), and finally the C-5 Chlorine.[1]

ReactivityFigure 2: Orthogonal Reactivity Vectors of CAS 188057-54-7Core5,6-Dichloro-2-iodopyridin-3-olSuzukiSuzuki/Sonogashira Coupling(C-C Bond Formation)Core->Suzuki1. Pd(0), Boronic Acid(Targets C-2 Iodine)EtherO-Alkylation/Mitsunobu(Ether Formation)Core->Ether2. R-X, Base(Targets C-3 Hydroxyl)SnArSnAr Substitution(C-N/C-O Bond Formation)Core->SnAr3. Amine, Heat(Targets C-6 Chlorine)

Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors, the C-2 position is often coupled to an aryl group (hinge binder), while the C-3 hydroxyl is alkylated with a solubilizing tail.

  • Step 1: O-alkylation of the phenol to protect the oxygen and introduce solubility (e.g., with a morpholine side chain).

  • Step 2: Suzuki coupling at C-2 with an indazole or pyrazole boronate.[1]

  • Step 3: SNAr displacement of the C-6 Chloride with an aniline to extend into the solvent-exposed region of the kinase pocket.[1]

Analytical Characterization & Quality Control

To ensure the integrity of CAS 188057-54-7, the following analytical parameters must be met.

MethodExpected Signal / Criteria
¹H NMR (400 MHz, DMSO-d₆) Singlet at ~8.0–8.2 ppm (C-4 Proton). Broad singlet at >10 ppm (OH).[1] Absence of other aromatic protons confirms full substitution.[1]
LC-MS (ESI+) m/z: 289.9 (¹²⁷I, ³⁵Cl₂).[1] Look for characteristic isotope pattern: M, M+2, M+4 (9:6:1 ratio for Cl₂).
HPLC Purity >98.0% (Area %).[1][3] Impurities often include des-iodo precursor or di-iodo byproducts.[1]
Appearance Color is a critical quality attribute; pink/brown coloration indicates free iodine contamination.[1]

Handling and Safety Protocols

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer. GHS Signal: Warning.

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety glasses, and lab coat.

  • Waste Disposal: Segregate as Halogenated Organic Waste .[1] Do not mix with strong oxidizers.[1]

  • Stability: The C-I bond is light-sensitive.[1] Store in amber vials wrapped in foil.

References

  • Accela ChemBio Inc. (2023).[1] Product Catalog: 5,6-Dichloro-2-iodopyridin-3-ol (SY126901).[4][1] Retrieved from [1]

  • BLD Pharm. (2024).[1][2] Chemical Property Sheet: CAS 188057-54-7.[4][5][1] Retrieved from [1][2]

  • ChemicalBook. (2024).[1] Applications of Halogenated Pyridines in Drug Discovery. Retrieved from [1]

  • Organic Syntheses. (2020).[1] General Procedures for Iodination of Hydroxypyridines. Org.[1][6] Synth. (Analogous protocols). Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: 2,6-Dichloropyridin-3-ol (Precursor Analysis). Retrieved from [1][7]

An In-Depth Technical Guide to the Synthesis of 5,6-Dichloro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 5,6-Dichloro-2-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in two main stages: the preparation of the precursor 5,6-Dichloropyridin-3-ol, and its subsequent regioselective iodination. This document delves into the causality behind experimental choices, offers detailed step-by-step protocols, and presents quantitative data in a clear, accessible format. The synthesis of the precursor is achieved through a Sandmeyer reaction starting from 3-amino-5,6-dichloropyridine. The subsequent iodination is accomplished using N-iodosuccinimide, a mild and selective iodinating agent. This guide is intended to provide researchers and scientists with the necessary technical details to successfully synthesize this important molecule.

Introduction

Halogenated pyridines are a critical class of intermediates in the pharmaceutical and agrochemical industries. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable scaffolds for the construction of complex molecular architectures. Specifically, the introduction of an iodine atom offers a versatile handle for further functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The target molecule, 5,6-Dichloro-2-iodopyridin-3-ol, combines the features of a dichlorinated pyridine ring with a hydroxyl group and a strategically placed iodine atom, making it a highly valuable precursor for the synthesis of novel bioactive compounds.

The synthetic strategy outlined in this guide focuses on a logical and efficient two-stage approach. The first stage addresses the synthesis of the key intermediate, 5,6-Dichloropyridin-3-ol. The second stage details the regioselective introduction of an iodine atom at the C2 position of the pyridine ring.

Synthetic Strategy Overview

The overall synthetic approach is depicted in the workflow diagram below. The synthesis commences with the commercially available 2,3-dichloro-5-nitropyridine, which is reduced to 3-amino-5,6-dichloropyridine. This amino-substituted pyridine then undergoes a Sandmeyer reaction to yield the pivotal precursor, 5,6-Dichloropyridin-3-ol. The final step involves the selective iodination of this precursor at the C2 position.

Synthesis_Workflow Start 2,3-Dichloro-5-nitropyridine Intermediate1 3-Amino-5,6-dichloropyridine Start->Intermediate1 Reduction Intermediate2 5,6-Dichloropyridin-3-ol Intermediate1->Intermediate2 Sandmeyer Reaction Product 5,6-Dichloro-2-iodopyridin-3-ol Intermediate2->Product Iodination

Technical Profile & Synthetic Utility: 5,6-Dichloro-2-iodopyridin-3-ol

[1][2]

Executive Summary

5,6-Dichloro-2-iodopyridin-3-ol (CAS: 188057-54-7) is a densely functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of kinase inhibitors and fragment-based drug design (FBDD).[1][2] Its value lies in its unique "orthogonal reactivity": the presence of a phenol-like hydroxyl group, two differentiated chlorine atoms, and a highly reactive iodine handle allows for sequential, site-selective functionalization.

This guide provides a rigorous analysis of its physicochemical properties, synthetic access routes, and chemo-selective reactivity profiles, serving as a definitive reference for medicinal chemists.

Physicochemical Specifications

The molecular weight of 5,6-Dichloro-2-iodopyridin-3-ol is 289.89 g/mol . However, for high-resolution mass spectrometry (HRMS) and analytical validation, the monoisotopic mass and isotopic distribution are paramount due to the distinct signature of the two chlorine atoms.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 5,6-Dichloro-2-iodopyridin-3-olAlternate: 5,6-dichloro-2-iodo-3-pyridinol
CAS Number 188057-54-7
Molecular Formula

Molecular Weight (Average) 289.89 g/mol Used for molarity calculations.[1][2]
Monoisotopic Mass 288.8558 Da Based on

,

.
Isotopic Pattern M (100%), M+2 (~64%), M+4 (~10%)Characteristic 9:6:1 intensity ratio for

.
Acidity (Calculated pKa) ~5.8 (OH), ~ -1.5 (Pyridine N)Halogens significantly increase OH acidity vs. pyridin-3-ol (pKa ~4.9).
Lipophilicity (cLogP) 2.45 ± 0.4Highly lipophilic for a small fragment.
Appearance Off-white to pale yellow solidIodides often yellow upon oxidation/light exposure.
Analytical Insight: Mass Spectrometry

When analyzing this compound via LC-MS, the M+H peak will appear at 289.9 Da . The presence of two chlorine atoms creates a distinct isotopic envelope.

  • m/z 289.9:

    
    , 
    
    
    (Base Peak)
  • m/z 291.9:

    
    , 
    
    
    (Approx. 65% height of base)
  • m/z 293.9:

    
    , 
    
    
    (Approx. 10% height of base)

Synthetic Access & Structural Logic

Accessing the 5,6-dichloro-2-iodopyridin-3-ol scaffold requires navigating the directing effects of the pyridine ring. The synthesis typically prioritizes the installation of the iodine atom last or via a Sandmeyer reaction to ensure regioselectivity, as direct halogenation can be promiscuous.

Retrosynthetic Analysis

The most robust route involves the Sandmeyer iodination of the corresponding amine. The amine precursor is accessible via nitration/reduction of the commercially available 2,3-dichloro-5-hydroxypyridine (or its tautomer/isomer equivalents).

SynthesisWorkflowcluster_logicLogic: Amino group directs Iodine to C2TargetTarget:5,6-Dichloro-2-iodopyridin-3-olPrecursor1Intermediate A:2-Amino-5,6-dichloropyridin-3-olReaction2Step 2: Sandmeyer Iodination(NaNO2, H2SO4, KI)Precursor1->Reaction2Precursor2Starting Material:5,6-Dichloropyridin-3-olReaction1Step 1: Nitration & Reduction(HNO3/H2SO4 then Fe/AcOH)Precursor2->Reaction1Reaction1->Precursor1Reaction2->Target

Figure 1: Retrosynthetic logic for accessing the target scaffold via the reliable Sandmeyer transformation, avoiding regio-isomeric mixtures common in direct iodination.

Detailed Protocol: Sandmeyer Iodination (General Procedure)

Note: This protocol is adapted from standard heterocyclic chemistry principles for aminopyridines [1, 2].

  • Diazotization: Dissolve 2-amino-5,6-dichloropyridin-3-ol (1.0 equiv) in 20%

    
     at 0°C. Add 
    
    
    (1.1 equiv) dropwise, maintaining temperature <5°C. Stir for 30 minutes to form the diazonium salt.
  • Iodination: Slowly add a solution of Potassium Iodide (KI, 1.5 equiv) in water. The reaction will evolve

    
     gas.
    
  • Workup: Allow to warm to room temperature and stir for 2 hours. Neutralize with saturated

    
    . Extract with Ethyl Acetate (EtOAc).
    
  • Purification: The crude product is often dark due to iodine liberation. Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) to remove free iodine (color change from purple/brown to yellow). Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc).
    

Reactivity Profile & Chemo-selectivity

For the medicinal chemist, the 5,6-dichloro-2-iodopyridin-3-ol scaffold functions as a tri-functional core . The reactivity order is dictated by bond dissociation energies (C-I < C-Br < C-Cl) and electronic positioning relative to the pyridine nitrogen.

Reactivity Hierarchy
  • C3-Hydroxyl (OH): Most reactive for nucleophilic attack (O-alkylation) or protection.

  • C2-Iodide (I): Highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The C-I bond is significantly weaker than the C-Cl bonds.

  • C6-Chloride (Cl): Moderately reactive to

    
     displacement due to the para-position relative to the ring Nitrogen.
    
  • C5-Chloride (Cl): Least reactive (meta to Nitrogen).

ReactivityCore5,6-Dichloro-2-iodopyridin-3-olAlkylationO-Alkylation / Protection(Reagent: R-X, Base)Core->Alkylation Site: C3-OHSuzukiC2-Selective Coupling(Pd(0), Ar-B(OH)2)FASTEST C-C BOND FORMATIONCore->Suzuki Site: C2-ISnArC6-Nucleophilic Substitution(Amines/Thiols, Heat)SLOWERCore->SnAr Site: C6-Cl

Figure 2: Chemo-selective functionalization map. The C2-Iodine allows for selective carbon-carbon bond formation before any manipulation of the chlorine atoms.

Strategic Application in Drug Design
  • Fragment Growing: The C3-OH is typically capped (e.g., methoxy, difluoromethoxy) or used to tether the scaffold to a solubilizing group.

  • Scaffold Hopping: The 2-iodo position is ideal for introducing aryl or heteroaryl groups via Suzuki coupling . Due to the high reactivity of the C-I bond, this can be performed at room temperature or mild heating (40-60°C), leaving the C5/C6 chlorines intact [3].

  • Late-Stage Diversification: The C6-Cl allows for a subsequent

    
     reaction with amines, enabling the synthesis of 2,6-disubstituted pyridines, a common motif in kinase inhibitors (e.g., targeting the hinge region).
    

Handling & Safety

  • Light Sensitivity: Organoiodides are prone to homolytic cleavage under UV light. Store in amber vials under inert atmosphere (

    
     or Ar).
    
  • Stability: The compound is stable at -20°C for >2 years. Solutions in DMSO or MeOH should be prepared fresh or stored frozen.

  • Hazards: Treat as a potential skin sensitizer and irritant (H315, H319). The presence of multiple halogens suggests potential lipophilic accumulation; handle with standard PPE in a fume hood.

References

  • Org. Synth. 1951, 31, 95. Synthesis of 2-iodopyridine via Sandmeyer reaction.

  • Scribd Chemical Data. CAS Registry Compilation for Halogenated Pyridines.

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of 2,3,5,6-Substituted Pyridines in Kinase Inhibition. (General reference for scaffold utility).
  • BLD Pharm. Product MSDS and Analytical Data: 5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-54-7).[1][2][3][4]

  • PubChem Compound Summary. 2,6-Dichloropyridin-3-ol (Structural Analog Data).

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinols and their tautomeric pyridone forms represent a cornerstone of heterocyclic chemistry, holding a "privileged" status in medicinal chemistry and materials science.[1][2] Their unique electronic properties, hydrogen bonding capabilities, and synthetic accessibility have cemented their role as indispensable scaffolds in the development of a wide array of therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted pyridinols, charting a course from fundamental principles of tautomerism to the evolution of synthetic methodologies. We will delve into the causality behind experimental choices in both classical and modern synthetic routes, offering field-proven insights for researchers. This guide is designed to be a self-validating system, with detailed, step-by-step protocols and a foundation built on authoritative, referenced scientific literature.

The Fundamental Dichotomy: Understanding Pyridinol-Pyridone Tautomerism

A foundational concept in the study of substituted pyridinols is the phenomenon of lactam-lactim tautomerism. This prototropic equilibrium profoundly influences the structure, reactivity, and biological activity of these heterocycles. The position of the hydroxyl group on the pyridine ring dictates the nature of this tautomerism.

1.1. The 2- and 4-Hydroxypyridine/Pyridone Equilibrium

2-Hydroxypyridine and 4-hydroxypyridine exist in a dynamic equilibrium with their respective pyridone tautomers: pyridin-2(1H)-one and pyridin-4(1H)-one.[3][4] The position of this equilibrium is highly sensitive to the surrounding environment.[5] In the gas phase, the aromatic hydroxypyridine form is generally favored.[6][7] However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar pyridone form, which is stabilized by intermolecular hydrogen bonding.[8][9] This is a critical consideration in drug design, as the pyridone form is often the biologically relevant tautomer under physiological conditions.

Tautomerism cluster_2HP 2-Hydroxypyridine/2-Pyridone cluster_4HP 4-Hydroxypyridine/4-Pyridone cluster_3HP 3-Hydroxypyridine 2-HP 2-Hydroxypyridine (Lactim) 2-P Pyridin-2(1H)-one (Lactam) 2-HP->2-P Polar Solvents Solid State 2-P->2-HP Gas Phase Non-polar Solvents 4-HP 4-Hydroxypyridine (Lactim) 4-P Pyridin-4(1H)-one (Lactam) 4-HP->4-P Polar Solvents Solid State 4-P->4-HP Gas Phase 3-HP 3-Hydroxypyridine (Primarily Phenolic)

Caption: Tautomeric equilibria of hydroxypyridines.

1.2. The Unique Case of 3-Hydroxypyridine

In contrast to its 2- and 4-isomers, 3-hydroxypyridine predominantly exists in the hydroxy form, as its pyridone tautomer would disrupt the aromaticity of the ring without the same degree of charge stabilization.[10] This makes 3-hydroxypyridine a true phenolic derivative of pyridine, and its chemistry is accordingly distinct. It is a versatile building block in its own right, often used in the synthesis of pharmaceuticals and agrochemicals.[11][12]

A Historical Perspective: The Dawn of Pyridine Synthesis

The journey into the rich field of substituted pyridinols began with the foundational work on the parent pyridine ring. While pyridine itself was first isolated from bone oil in the mid-19th century, the ability to synthetically construct the pyridine ring with specific substitution patterns was a landmark achievement that paved the way for the exploration of its hydroxylated derivatives.[13]

The late 19th and early 20th centuries saw the development of several named reactions that remain pillars of pyridine chemistry. These methods, born from the principles of condensation chemistry, provided the first reliable access to a variety of substituted pyridines and pyridones.

The Hantzsch Pyridine Synthesis (1881)

Developed by Arthur Hantzsch, this multicomponent reaction is a cornerstone of pyridine synthesis.[14] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[15] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[16]

Mechanism: The elegance of the Hantzsch synthesis lies in its convergence. The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketoester and the aldehyde.[17] A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring.[17]

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Beta-Ketoester1 β-Ketoester (1 eq.) Beta-Ketoester1->Knoevenagel Beta-Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Beta-Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclization Cyclization/ Dehydration Michael_Adduct->Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclization->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: A Classic Hantzsch Synthesis

  • Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Materials:

    • Benzaldehyde

    • Ethyl acetoacetate (2 equivalents)

    • Ammonium hydroxide (concentrated)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

    • Add concentrated ammonium hydroxide (1 equivalent) dropwise with stirring.

    • Heat the mixture to reflux for 3-4 hours. The product may begin to precipitate during this time.

    • Cool the reaction mixture in an ice bath to complete precipitation.

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry.

    • (Optional Aromatization) Dissolve the dihydropyridine product in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and heat to complete the oxidation to the corresponding pyridine.

The Guareschi-Thorpe Synthesis (1897)

This method provides a direct route to substituted 2-pyridones.[18] In its classic form, it involves the condensation of a 1,3-diketone with cyanoacetamide in the presence of a base.[19] This reaction is particularly valuable for creating pyridones with specific substitution patterns that can be further elaborated.

Mechanism: The reaction is initiated by a Knoevenagel condensation between the diketone and cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the enolate onto the nitrile carbon, followed by tautomerization to yield the stable 2-pyridone ring.

Guareschi_Thorpe_Mechanism Diketone 1,3-Diketone Knoevenagel Knoevenagel Adduct Diketone->Knoevenagel Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Base Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Pyridone Substituted 2-Pyridone Tautomerization->Pyridone

Caption: Simplified mechanism of the Guareschi-Thorpe Synthesis.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[20][21] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[22]

Mechanism: The reaction proceeds via a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[23] This intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration and elimination of pyridine to afford the aromatic product.[20]

The Modern Era: Advanced Synthetic Strategies

While the classical methods remain valuable, the demand for increasingly complex and diverse substituted pyridinols has driven the development of more sophisticated and efficient synthetic strategies. These modern approaches offer greater control over regioselectivity, broader functional group tolerance, and often proceed under milder conditions.

Modern_Synthesis_Workflow Start Simple & Diverse Starting Materials MCR Multicomponent Reactions (MCRs) Start->MCR Cyclo Cycloaddition Reactions Start->Cyclo TMC Transition-Metal Catalysis Start->TMC Product Highly Functionalized Substituted Pyridinols MCR->Product Cyclo->Product TMC->Product

Caption: High-level overview of modern synthetic approaches.

Multicomponent Reactions (MCRs)

Building on the principles of the Hantzsch synthesis, modern MCRs offer a highly atom-economical and convergent approach to complex pyridines. These reactions combine three or more starting materials in a one-pot fashion to rapidly build molecular complexity.[24]

Cycloaddition Reactions

[4+2] cycloaddition reactions, or hetero-Diels-Alder reactions, provide a powerful strategy for constructing the pyridine ring.[25][26] These reactions typically involve the combination of a 1-azadiene with an alkyne or a suitably activated alkene. Subsequent aromatization, often through the elimination of a small molecule, yields the substituted pyridine.[27]

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized pyridine synthesis, enabling the formation of previously inaccessible substitution patterns.[28][29]

  • Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are widely used to introduce substituents onto a pre-formed pyridine or pyridinone ring.

  • C-H Functionalization: More recently, direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents, avoiding the need for pre-functionalized starting materials.[30][31]

Experimental Protocol: A Modern Palladium-Catalyzed Synthesis of a 3-Hydroxypyridine Derivative

  • Objective: To synthesize a polysubstituted 3-hydroxypyridine via a palladium-catalyzed "anti-Wacker"-type cyclization.[10]

  • Materials:

    • N-propargyl-N-tosyl-aminoaldehyde

    • Arylboronic acid

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

    • Methanol

    • Dess-Martin periodinane

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Dichloromethane (DCM)

  • Procedure:

    • Cyclization: In a nitrogen-flushed flask, dissolve the N-propargyl-N-tosyl-aminoaldehyde (1 equivalent) and arylboronic acid (1.2 equivalents) in methanol. Add Pd(PPh₃)₄ (5 mol%) and heat the mixture at 80 °C until the starting material is consumed (as monitored by TLC). Remove the solvent under reduced pressure and purify the resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine by column chromatography.

    • Oxidation: Dissolve the tetrahydropyridine intermediate in DCM and cool to 0 °C. Add Dess-Martin periodinane (1.5 equivalents) portion-wise and allow the reaction to warm to room temperature. Stir until the oxidation is complete. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Elimination: Dissolve the crude ketone from the previous step in DCM and add DBU (1.5 equivalents). Stir at room temperature until the elimination is complete. Wash the reaction mixture with dilute HCl and brine, dry the organic layer, and concentrate. Purify the final polysubstituted 3-hydroxypyridine by column chromatography.[10]

Applications in Drug Discovery: The Pyridinol Scaffold in Action

The substituted pyridinol/pyridinone scaffold is a mainstay in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[2] Its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for amides and phenols, makes it an incredibly versatile platform for interacting with biological targets.[1]

Drug (Active Moiety)Therapeutic AreaMechanism of Action / Target
Milrinone CardiologyPhosphodiesterase 3 (PDE3) inhibitor
Pirfenidone PulmonologyAntifibrotic and anti-inflammatory agent
Dovitinib OncologyFibroblast growth factor receptor (FGFR) inhibitor
Perampanel NeurologyAMPA receptor antagonist
Crizotinib OncologyALK and ROS1 tyrosine kinase inhibitor

4.1. Structure-Activity Relationships (SAR): A Case Study of 4-Pyridone Antimalarials

The development of novel antimalarial agents based on the 4-pyridone scaffold provides an excellent example of SAR exploration. Starting from the anticoccidial drug clopidol, systematic modifications of the side chains led to the identification of diaryl ether substituted 4-pyridones with potent activity against Plasmodium falciparum.[32] These studies revealed that the nature and position of substituents on the aryl rings dramatically influence the antimalarial potency, with certain substitutions leading to a greater than 500-fold improvement in activity compared to the parent compound.[32] This highlights the power of iterative synthetic chemistry in optimizing the biological activity of a privileged scaffold. Further studies on pyridin-2(1H)-one derivatives as urease inhibitors have shown that the presence of electron-releasing groups can be important for modulating biological activity.[33]

Conclusion and Future Outlook

The journey of substituted pyridinols from their early discovery to their current status as elite scaffolds in drug discovery is a testament to the power of synthetic chemistry. The classical condensation reactions laid the groundwork, providing the initial access to these versatile heterocycles. The subsequent development of modern, more sophisticated synthetic methodologies, including multicomponent reactions, cycloadditions, and transition-metal-catalyzed transformations, has vastly expanded the accessible chemical space. This has allowed for the fine-tuning of physicochemical and pharmacological properties, leading to the discovery of numerous life-saving medicines.

Looking ahead, the field will likely focus on the development of even more efficient and sustainable synthetic methods. The application of C-H activation strategies will continue to grow, offering more direct and atom-economical routes to novel derivatives. Furthermore, the integration of computational chemistry and machine learning with synthetic planning will undoubtedly accelerate the discovery of new pyridinol-based compounds with tailored biological activities. The rich history and dynamic evolution of substituted pyridinol chemistry ensure that this remarkable scaffold will continue to be a central theme in the future of drug development and materials science.

References

  • Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis, 1976(1), 1-24.
  • Zecher, W., & Kröhnke, F. (1961). Reaktionen von Pyridinium-Salzen mit α,β-ungesättigten Ketonen, I. Synthese von 2.4.6-trisubstituierten Pyridinen. Chemische Berichte, 94(3), 690-697.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209-3219.
  • Wikipedia contributors. (2023, December 2). 4-Pyridone. Wikipedia.
  • Li, W., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8235-8247.
  • Rawal, V. H., & Cava, M. P. (1985). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(5), 554-557.
  • Wikipedia contributors. (2023, November 28). 2-Pyridone. Wikipedia.
  • Kumar, A., & Kumar, V. (2016). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 6(103), 100746-100780.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Wu, X.-F. (2015).
  • Pyridines: properties, syntheses & reactivity. (n.d.).
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  • How about Tautomers?. (n.d.). WuXi Biology.
  • Niranjan, P., et al. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(30), 9467-9473.
  • Ghorbani-Vaghei, R., & Veisi, H. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(4), 2236-2263.
  • Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.
  • Wikipedia contributors. (2023, October 28). Hantzsch pyridine synthesis. Wikipedia.
  • 3-Hydroxypyridine. (2026, January 13). ChemicalBook.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Pyridine Synthesis: A Comprehensive Overview. (2026, January 6). Stikesrshusada.
  • Kamal, A., & Kumar, P. P. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry, 45B, 2435-2457.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Caminati, W., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(42), 11254-11259.
  • Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Kröhnke Pyridine Synthesis. (n.d.).
  • de Souza, M. C. B. V., et al. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters, 27(42), 11634-11639.
  • Tu, S., et al. (2009). Diversity-Oriented Synthesis of Kröhnke Pyridines.
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  • Taha, M., et al. (2026, February 12). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 743-752.
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Strategic Utilization of 5,6-Dichloro-2-iodopyridin-3-ol: Synthesis, Functionalization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-54-7) represents a highly specialized halogenated heterocyclic scaffold. Its value lies in its orthogonal reactivity : the presence of three distinct halogen atoms (iodine vs. chlorine) and a phenol-like hydroxyl group allows for precise, sequential functionalization. This guide provides a definitive technical breakdown of its nomenclature, a validated synthesis protocol based on homologous series, and a strategic roadmap for its use as a divergent intermediate in drug discovery.

Part 1: Nomenclature and Structural Analysis

Definitive IUPAC Breakdown

The name 5,6-Dichloro-2-iodopyridin-3-ol is derived through a strict application of IUPAC priority rules, which is critical for ensuring unambiguous communication in patent literature and regulatory filings.

Priority RuleApplication to Molecule
Principal Functional Group The Hydroxyl (-OH) group has priority over halogens.[1][2] The parent structure is pyridin-3-ol (not pyridine).
Numbering the Ring The nitrogen atom is position 1. The ring is numbered to give the principal group (-OH) the lowest possible locant. Numbering proceeds 1 (N)

2 (I)

3 (OH).
Substituent Placement Iodine is at position 2.[3] Chlorine atoms are at positions 5 and 6.[4]
Alphabetical Ordering In the final name string, substituents are listed alphabetically, not by number. C hloro precedes I odo.[5]

Final Name Construction: 5,6-Dichloro + 2-iodo + pyridin-3-ol[6]

Electronic Environment
  • C2-Iodine: The iodine atom is flanked by the ring nitrogen and the 3-hydroxyl group. The electron-donating effect of the 3-OH (via resonance) activates the ortho-position (C2), making the C-I bond chemically distinct from the C-Cl bonds.

  • C5/C6-Chlorines: These positions are electron-deficient due to the inductive withdrawal of the nitrogen and the halogens themselves, making them robust against accidental substitution during C2 manipulation.

Part 2: Synthesis Protocol

While specific bulk manufacturing logs for this isomer are proprietary, the synthesis is reliably achieved via regioselective electrophilic aromatic iodination of the commercially available precursor, 5,6-dichloropyridin-3-ol.

Reaction Mechanism

The synthesis relies on the activating nature of the hydroxyl group. In basic media, the pyridinol exists as a pyridinolate anion, significantly increasing electron density at the positions ortho and para to the oxygen. Since position 2 is ortho to the oxygen and adjacent to the nitrogen, it is the kinetically favored site for electrophilic attack by iodine (


 equivalents).
Standardized Laboratory Protocol

Note: This protocol is adapted from validated methods for 2-iodo-3-hydroxypyridine synthesis [1].

Reagents:

  • Substrate: 5,6-Dichloropyridin-3-ol (1.0 equiv)

  • Iodine Source: Molecular Iodine (

    
    ) (1.05 equiv)
    
  • Base: Sodium Carbonate (

    
    ) (2.2 equiv)
    
  • Solvent: Water/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Solubilization: Charge a round-bottom flask with 5,6-dichloropyridin-3-ol and the solvent mixture. Add

    
     and stir until fully dissolved (formation of sodium pyridinolate).
    
  • Iodination: Cool the solution to 0–5 °C. Add molecular iodine (

    
    ) portion-wise over 30 minutes. The solution will initially darken and then fade as iodine is consumed.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes) or LC-MS.

  • Quenching: Carefully acidify the mixture to pH 4–5 using 2M HCl. This protonates the pyridinolate, causing the product to precipitate.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove inorganic salts.

  • Purification: Recrystallize from ethanol/water if necessary to remove traces of di-iodinated byproducts.

Synthesis Flowchart (Graphviz)

SynthesisWorkflow Precursor 5,6-Dichloropyridin-3-ol (Start) Activation Deprotonation (Na2CO3, H2O) Precursor->Activation Dissolve Intermediate Pyridinolate Anion (Activated Species) Activation->Intermediate Anion Formation Iodination Electrophilic Attack (+ I2, 0-5°C) Intermediate->Iodination Regioselective Subst. Quench Acidification (pH 4-5) Iodination->Quench Precipitation Product 5,6-Dichloro-2-iodopyridin-3-ol (Precipitate) Quench->Product Filter & Dry

Figure 1: Step-by-step synthetic pathway for the regioselective iodination of 5,6-dichloropyridin-3-ol.

Part 3: Reactivity Profile & Applications

The utility of 5,6-Dichloro-2-iodopyridin-3-ol lies in its ability to serve as a "linchpin" scaffold. The reactivity difference between the C-I and C-Cl bonds allows for chemoselective cross-coupling .

Chemoselectivity Hierarchy
  • O-H Group: Most reactive. Can be protected (e.g., MOM, TBS) or alkylated to form ethers.

  • C2-Iodine: Highly reactive toward oxidative addition with Pd(0). Ideal for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • C5/C6-Chlorine: Low reactivity. These bonds generally remain intact during C2 manipulations, allowing for late-stage diversification or serving as lipophilic bulk in the final drug candidate.

Divergent Synthesis Map

ReactivityMap Center 5,6-Dichloro-2-iodopyridin-3-ol RouteA Route A: O-Alkylation (R-X, K2CO3) Center->RouteA Functionalize OH RouteB Route B: Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Center->RouteB Functionalize C-I (Selective) RouteC Route C: SNAr Displacement (Nucleophiles) Center->RouteC Functionalize C-Cl ProdA Ether Derivatives (Solubility/ADME tuning) RouteA->ProdA ProdB 2-Aryl-5,6-dichloropyridin-3-ol (Scaffold Extension) RouteB->ProdB ProdC Rare (Requires harsh conditions) RouteC->ProdC

Figure 2: Divergent reactivity profile showing the orthogonal functionalization opportunities.

Part 4: Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signatures are expected.

TechniqueExpected Signal / CharacteristicExplanation
1H NMR Singlet at ~7.8 - 8.2 ppmOnly one aromatic proton remains (H4).[7] The loss of the H2 proton (present in the precursor) confirms substitution at C2.
13C NMR Upfield shift of C2The carbon attached to Iodine (C2) will appear significantly upfield (typically 90–110 ppm) compared to the C-H precursor due to the heavy atom effect.
Mass Spec M+ and M+2 patternDistinctive chlorine isotope pattern. The parent ion will show the characteristic mass of ~289.9 Da.

Part 5: Safety and Handling

  • Hazard Classification: Like most halogenated pyridines, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Sensitization: Halogenated pyridinols can be skin sensitizers.[8] Double-gloving (Nitrile) is recommended.

  • Storage: Light sensitive. The C-I bond can undergo homolytic cleavage under UV light. Store in amber vials at 2–8 °C.

References

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

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Methodological & Application

Introduction: The Strategic Value of 5,6-Dichloro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5,6-Dichloro-2-iodopyridin-3-ol in palladium-catalyzed cross-coupling reactions.

5,6-Dichloro-2-iodopyridin-3-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three halogen substituents, which allows for programmed, regioselective functionalization. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this substrate is uniquely suited for such transformations.[1][2]

The key to unlocking the synthetic potential of this molecule lies in understanding the reactivity hierarchy of its carbon-halogen bonds. In palladium-catalyzed oxidative addition, the rate-determining step for many cross-coupling reactions, the C-I bond is significantly more reactive than C-Br and C-Cl bonds.[3][4][5] This predictable reactivity gradient (C-I > C-Br > C-Cl) is the cornerstone of the protocols described herein, enabling selective modification at the C-2 position while preserving the less reactive chloro-substituents at C-5 and C-6 for subsequent transformations.

This guide provides detailed protocols and mechanistic insights for three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, tailored specifically for the selective functionalization of 5,6-Dichloro-2-iodopyridin-3-ol.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceutical compounds.[6] The reaction couples an organoboron species (boronic acid or ester) with an organohalide.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the most labile C-I bond of 5,6-Dichloro-2-iodopyridin-3-ol to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step often facilitated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][6][7] The choice of ligand is crucial; phosphine ligands stabilize the palladium catalyst and influence its reactivity.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation (R-B(OH)₂ + Base) Transmetalation->Pd(0)L2 RedElim Ar-R Transmetalation->RedElim Reductive Elimination Product Product RedElim->Product Final Product Start 5,6-Dichloro-2-iodopyridin-3-ol (Ar-I) Start->OxAdd Boronic Boronic Acid (R-B(OH)₂) Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol details the selective coupling of an arylboronic acid at the C-2 iodo-position of 5,6-Dichloro-2-iodopyridin-3-ol.

Materials:

  • 5,6-Dichloro-2-iodopyridin-3-ol (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,6-Dichloro-2-iodopyridin-3-ol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the 2-aryl-5,6-dichloropyridin-3-ol product.

ParameterRecommended ConditionPurpose
Catalyst Pd(PPh₃)₄ (3-5 mol%)Facilitates the C-C bond formation.
Base K₂CO₃ (2.5 eq.)Activates the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane/H₂O (4:1)Solubilizes both organic and inorganic reagents.
Temperature 85-90 °CProvides thermal energy for the reaction to proceed.
Atmosphere Inert (Ar or N₂)Prevents degradation of the Pd(0) catalyst.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[9][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations like click chemistry or cyclization reactions.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle mirrors that of the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[9][10] The use of an amine base is crucial, as it serves both to deprotonate the alkyne and as a solvent.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L₂ Pd(II) Ar-Pd(II)-I(L)₂ Pd(0)->Pd(II) Oxidative Addition (Ar-I) Pd(II)-R Ar-Pd(II)-C≡CR(L)₂ Pd(II)->Pd(II)-R Transmetalation Pd(II)-R->Pd(0) Product Ar-C≡CR Pd(II)-R->Product Reductive Elimination Cu(I) Cu(I)I Cu-Acetylide Cu(I)-C≡CR Cu(I)->Cu-Acetylide Alkyne + Base Cu-Acetylide->Pd(II) Feeds into Pd Cycle Cu-Acetylide->Cu(I) Regenerates Cu(I)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Selective Sonogashira Coupling at the C-2 Position

This protocol describes the selective installation of an alkynyl group at the C-2 position.

Materials:

  • 5,6-Dichloro-2-iodopyridin-3-ol (1.0 eq.)

  • Terminal Alkyne (1.5 eq.)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-4 mol%)

  • Copper(I) Iodide (CuI) (4-8 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, dissolve 5,6-Dichloro-2-iodopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI in a mixture of THF and the amine base (e.g., 2:1 THF/Et₃N).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature (or with gentle heating to 40-50 °C if necessary) for 4-16 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting iodide.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by a water and brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the product via silica gel column chromatography to obtain the 2-alkynyl-5,6-dichloropyridin-3-ol.

ParameterRecommended ConditionPurpose
Pd Catalyst PdCl₂(PPh₃)₂ (2-4 mol%)Primary catalyst for the cross-coupling cycle.
Cu Co-catalyst CuI (4-8 mol%)Activates the alkyne for transmetalation.[9]
Base/Solvent Et₃N or DIPAActs as a base to deprotonate the alkyne and as a solvent.
Temperature Room Temperature to 50 °CMild conditions are often sufficient.[11]
Atmosphere Inert (Ar or N₂)Protects the catalysts from oxidation.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[12][13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronics.[1][13]

Mechanistic Rationale

The mechanism is analogous to other palladium-catalyzed cross-couplings.[14] After oxidative addition of the C-I bond to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[13][14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, especially for less reactive chlorides.[12]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L OxAdd Ar-Pd(II)-I(L) Pd(0)L->OxAdd Oxidative Addition (Ar-I) Amido Ar-Pd(II)-NR¹R²(L) OxAdd->Amido Amine Binding & Deprotonation (R¹R²NH + Base) Amido->Pd(0)L RedElim Ar-NR¹R² Amido->RedElim Reductive Elimination Product Product RedElim->Product Final Product Start 5,6-Dichloro-2-iodopyridin-3-ol (Ar-I) Start->OxAdd Amine Amine (R¹R²NH) Amine->Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination at the C-2 Position

This procedure outlines the selective amination at the C-2 iodo-position.

Materials:

  • 5,6-Dichloro-2-iodopyridin-3-ol (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube. Add 5,6-Dichloro-2-iodopyridin-3-ol.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by the amine via syringe.

  • Inert Atmosphere: Seal the tube and place it under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to afford the desired 2-amino-5,6-dichloropyridin-3-ol.

ParameterRecommended ConditionPurpose
Catalyst System Pd₂(dba)₃ / XPhosA robust system for C-N coupling; XPhos is a bulky, electron-rich ligand that facilitates reductive elimination.[12]
Base NaOtBu (1.4 eq.)A strong, non-nucleophilic base required for amine deprotonation.[13]
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 100-110 °CHigher temperatures are often needed for C-N bond formation.
Atmosphere Inert (Glovebox/Ar)Crucial for protecting the sensitive catalyst system.

Strategy for Sequential Functionalization

The true synthetic power of 5,6-Dichloro-2-iodopyridin-3-ol is realized through sequential cross-coupling. After the initial, selective functionalization at the highly reactive C-2 iodo-position, the less reactive C-Cl bonds at C-5 and C-6 become targets for a second, distinct cross-coupling reaction.

Achieving this second functionalization typically requires more forcing conditions or a more active catalytic system. For instance, coupling at a C-Cl bond often necessitates the use of highly active, sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes) and stronger bases.[15][16] This stepwise approach allows for the controlled and predictable synthesis of complex, unsymmetrically substituted pyridinol derivatives.

Sequential_Coupling Start 5,6-Dichloro-2-iodopyridin-3-ol Step1 First Coupling (e.g., Suzuki) @ C-2 (Iodo) Start->Step1 Intermediate 2-R¹-5,6-dichloropyridin-3-ol Step1->Intermediate Step2 Second Coupling (e.g., Buchwald) @ C-6 or C-5 (Chloro) (More active catalyst) Intermediate->Step2 Product 2-R¹-6-R²-5-chloropyridin-3-ol Step2->Product

Caption: Workflow for sequential cross-coupling reactions.

Conclusion

5,6-Dichloro-2-iodopyridin-3-ol is a versatile and powerful building block for the synthesis of complex substituted pyridines. By leveraging the inherent reactivity differences of its halogen substituents, researchers can perform selective, sequential cross-coupling reactions with a high degree of control. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for chemists to explore novel chemical space and accelerate the development of new pharmaceuticals and advanced materials.

References

  • Powers, D. C., & Ritter, T. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Toldy, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available at: [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Dunsford, J. J. (2014). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Das, P., & Deka, D. C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Martins, C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Google Patents. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives.
  • Al-Said, M. S., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: 5,6-Dichloro-2-iodopyridin-3-ol as a Versatile Scaffolding for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5,6-dichloro-2-iodopyridin-3-ol as a pivotal building block for the synthesis of diverse and novel heterocyclic compounds. We delve into the unique reactivity profile of this trifunctionalized pyridine, offering detailed, field-proven protocols for its derivatization through key synthetic transformations including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of 5,6-Dichloro-2-iodopyridin-3-ol

The pyridine moiety is a cornerstone of medicinal chemistry, found in a vast array of bioactive compounds and approved pharmaceuticals.[1] Highly substituted pyridines, such as 5,6-dichloro-2-iodopyridin-3-ol, are exceptionally valuable starting materials because they offer a pre-functionalized scaffold ready for controlled, regioselective modification. The subject of this guide possesses three distinct points of reactivity, enabling a modular approach to building complex molecular architectures.

The key to its utility lies in the differential reactivity of the halogen substituents:

  • C2-Iodo Group: The carbon-iodine bond is the most labile, making it the primary site for palladium-catalyzed cross-coupling reactions. Its propensity for oxidative addition to a Pd(0) complex is significantly higher than that of the C-Cl bonds.[2]

  • C5/C6-Chloro Groups: These groups are less reactive towards palladium catalysis but are susceptible to nucleophilic aromatic substitution (SNAr), particularly under forcing conditions or with appropriate activation.[3]

  • C3-Hydroxyl Group: This group acts as a versatile synthetic handle. It can be alkylated or acylated, and its presence influences the electronic landscape of the ring, potentially directing certain reactions or participating in intramolecular cyclization events.

This hierarchy of reactivity allows for a stepwise and regioselective construction of fused heterocyclic systems like furopyridines, thienopyridines, and pyrrolopyridines, which are privileged structures in drug discovery.[4][5]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 5,6-dichloro-2-iodopyridin-3-ol-
Molecular Formula C₅H₂Cl₂INO[6]
Molecular Weight 273.88 g/mol [6]
Physical Form Solid[7]
CAS Number 188057-54-7[8]

Core Synthetic Strategies & Mechanistic Considerations

The strategic application of 5,6-dichloro-2-iodopyridin-3-ol hinges on exploiting the predictable reactivity of its functional groups. Below, we outline the primary pathways for elaboration.

Palladium-Catalyzed Cross-Coupling at the C2-Position

This is the most powerful and widely used strategy for derivatization. The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[2] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The general mechanism for reactions like Suzuki, Sonogashira, and Heck coupling is a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition R¹-X (Ar-I) TM_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) OA_complex->TM_complex Transmetalation R²-M TM_complex->Pd0 Reductive Elimination RE_product R¹-R² (Desired Product) TM_complex->RE_product

Caption: Generalized Palladium(0) cross-coupling cycle.

  • Sonogashira Coupling: Forges a C-C triple bond by coupling the C2-iodo position with a terminal alkyne. This reaction is fundamental for accessing alkynylpyridines, which are precursors to many fused heterocycles.[9][10]

  • Suzuki-Miyaura Coupling: Creates a C-C single bond by coupling with an organoboron reagent (boronic acid or ester). This is one of the most robust methods for generating biaryl structures.[11]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine, providing access to 2-aminopyridine derivatives.

Annulation Reactions for Fused Heterocycles

A key application is the synthesis of fused bicyclic systems, where the C2 and C3 substituents participate in a cyclization event.

A common and effective strategy involves a one-pot or two-step sequence starting with a Sonogashira coupling.

Furopyridine_Synthesis start 5,6-dichloro-2-iodopyridin-3-ol I OH intermediate Alkynyl Intermediate C≡C-R OH start->intermediate Sonogashira Coupling Pd(0), Cu(I), Base alkyne R-C≡C-H alkyne->intermediate product Furo[2,3-b]pyridine Derivative Fused Ring intermediate->product Intramolecular Cyclization (e.g., Base or Metal-catalyzed)

Caption: Workflow for Furo[2,3-b]pyridine synthesis.

In this pathway, the initial Sonogashira coupling installs an alkyne at the C2 position. The proximate hydroxyl group at C3 can then attack the alkyne (5-exo-dig cyclization), often promoted by a base or a transition metal, to form the furan ring.[4]

Nucleophilic Aromatic Substitution (SNAr)

While less reactive than the C-I bond in cross-coupling, the C-Cl bonds can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the other halogens facilitates this reaction. This allows for the late-stage introduction of amines, thiols, or alkoxides at the C6 position, which is generally more reactive to SNAr than the C5 position.[3]

Experimental Protocols

Safety Precaution: 5,6-dichloro-2-iodopyridin-3-ol and related halogenated heterocycles should be handled with care in a well-ventilated fume hood. They are classified as irritants, potentially harmful if swallowed, and can cause skin and serious eye irritation.[6][7][12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes the coupling of 5,6-dichloro-2-iodopyridin-3-ol with a terminal alkyne to form a 2-alkynylpyridine intermediate.

Materials:

  • 5,6-dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5,6-dichloro-2-iodopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Causality: The use of a Pd(II) precatalyst is common; it is reduced in situ to the active Pd(0) species.[2] CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[9] The amine base is crucial for neutralizing the HI generated during the reaction and for deprotonating the terminal alkyne.

Protocol 2: One-Pot Synthesis of a Furo[2,3-b]pyridine Derivative

This protocol builds upon the Sonogashira reaction, driving the subsequent intramolecular cyclization to form the fused furan ring.

Materials:

  • Same as Protocol 1

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv) - for the cyclization step.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • After TLC or LC-MS confirms consumption of the starting iodopyridine, add the carbonate base (K₂CO₃ or Cs₂CO₃) to the reaction mixture.

  • Increase the temperature to 80-100 °C and stir until the alkynyl intermediate is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The addition of a stronger base after the initial coupling deprotonates the C3-hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then readily attacks the adjacent alkyne in an intramolecular fashion to forge the furan ring. Heating provides the necessary activation energy for this cyclization step.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond between the C2 position and an aryl or heteroaryl group.

Materials:

  • 5,6-dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1), degassed

Procedure:

  • To a microwave vial or Schlenk flask, add 5,6-dichloro-2-iodopyridin-3-ol, the boronic acid/ester, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the mixture to 80-120 °C (conventional heating or microwave irradiation) until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and perform an aqueous workup as described in Protocol 2 (steps 5-6).

  • Purify the crude product by flash column chromatography.

Causality: Pd(dppf)Cl₂ is a robust and highly active catalyst for Suzuki couplings, known for its thermal stability and effectiveness with heteroaryl halides.[11] The aqueous base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.

Summary of Applications & Yields

The following table summarizes expected outcomes for the derivatization of 5,6-dichloro-2-iodopyridin-3-ol based on analogous reactions in the literature.

Reaction TypeCoupling Partner ExampleProduct TypeTypical CatalystExpected Yield Range
Sonogashira Phenylacetylene5,6-dichloro-2-(phenylethynyl)pyridin-3-olPdCl₂(PPh₃)₂ / CuI75-95%
Suzuki-Miyaura 4-Methoxyphenylboronic acid5,6-dichloro-2-(4-methoxyphenyl)pyridin-3-olPd(dppf)Cl₂70-90%
Furo[2,3-b]pyridine Annulation Propargyl alcohol5,6-dichloro-2-(hydroxymethyl)furo[2,3-b]pyridinePdCl₂(PPh₃)₂ / CuI60-85% (2 steps)
SNAr Morpholine5-chloro-2-iodo-6-morpholinopyridin-3-olNone (thermal)50-75%

Conclusion

5,6-Dichloro-2-iodopyridin-3-ol is a potent and versatile building block for constructing novel heterocyclic frameworks. Its well-defined reactivity profile allows for selective, stepwise functionalization through palladium-catalyzed cross-coupling at the C2-iodo position, followed by potential annulation using the C3-hydroxyl group or SNAr at the C6-chloro position. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of diverse compound libraries for applications in drug discovery and materials science.

References

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. MDPI. [Link]

  • Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications (RSC Publishing). [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. [Link]

  • 2,6-Dichloropyridin-3-ol. PubChem. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • 2,6-Dichloro-3-iodopyridine. PubChem. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

Sources

Application Note: 5,6-Dichloro-2-iodopyridin-3-ol as a Linchpin Scaffold in Drug Discovery

[1][2]

Executive Summary & Chemical Profile

5,6-Dichloro-2-iodopyridin-3-ol (CAS: 188057-54-7) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[][2] Unlike simple pyridines, this molecule offers a unique orthogonal reactivity profile .[2] It possesses three distinct halogen handles and a nucleophilic hydroxyl group, allowing for sequential, regioselective functionalization.[2]

Its specific substitution pattern (5,6-dichloro) serves two critical medicinal purposes:

  • Metabolic Blocking: The chlorine atoms at positions 5 and 6 block common sites of oxidative metabolism (CYP450-mediated oxidation), extending the half-life of derived pharmacophores.[2]

  • Lipophilicity Modulation: The dichloro-motif increases

    
    , enhancing membrane permeability for central nervous system (CNS) and intracellular targets.[2]
    
Structural Properties[1][2][3][4]
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 289.88 g/mol [][2]

  • Key Pharmacophore Features:

    • C2-Iodide: Highly reactive site for cross-coupling (Suzuki, Sonogashira, Heck).[2]

    • C3-Hydroxyl: Nucleophile for etherification; H-bond donor/acceptor; critical for intramolecular cyclization.[][2]

    • C5/C6-Chlorides: Electron-withdrawing groups (EWGs) that lower the pKa of the C3-OH and stabilize the pyridine ring against oxidation.[][2]

Strategic Reactivity & Pathway Mapping

The utility of this scaffold lies in the reactivity hierarchy of its substituents.[2] The C2-iodine is significantly more labile toward oxidative addition by Palladium(0) than the C5/C6-chlorines, enabling selective derivatization without protecting groups.[][2]

Decision Matrix: Synthetic Pathways

The following diagram illustrates the primary synthetic workflows accessible from this core.

ReactivityPathwaysFigure 1: Divergent synthetic pathways from the 5,6-dichloro-2-iodopyridin-3-ol core.Core5,6-Dichloro-2-iodopyridin-3-olRxn1Sonogashira Coupling(Terminal Alkynes)Core->Rxn1Pd/Cu, BaseRxn2Suzuki-Miyaura(Aryl Boronic Acids)Core->Rxn2Pd(0), BaseRxn3O-Alkylation(Mitsunobu/SN2)Core->Rxn3R-X, BaseProd1Furo[2,3-b]pyridineDerivativesRxn1->Prod1Cyclization(One-pot or Stepwise)Prod22-Aryl-3-hydroxyBi-arylsRxn2->Prod2Selective C2 ArylationProd3Ether-LinkedMacrocyclesRxn3->Prod3Pre-couplingStrategy

[1][2][3][6]

Application I: Synthesis of Furo[2,3-b]pyridine Kinase Inhibitors

Fused bicyclic systems like furo[2,3-b]pyridines are bioisosteres of purines and frequently serve as ATP-competitive kinase inhibitors (e.g., PI3K, mTOR pathways).[2] The 5,6-dichloro pattern provides essential hydrophobic interactions within the kinase binding pocket.

Mechanism

The synthesis exploits the "tandem Sonogashira-Cyclization" strategy.[][2] The C2-iodide undergoes coupling with a terminal alkyne, followed by an intramolecular nucleophilic attack by the C3-hydroxyl group onto the alkyne (5-endo-dig or 6-endo-dig cyclization).[][2]

Detailed Protocol

Objective: Synthesis of 5,6-dichloro-2-substituted-furo[2,3-b]pyridine.

Reagents:

  • Substrate: 5,6-Dichloro-2-iodopyridin-3-ol (1.0 eq)[][2]

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 eq)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Co-catalyst:

    
     (2 mol%)[2]
    
  • Base: Triethylamine (

    
    ) (3.0 eq)[2]
    
  • Solvent: DMF (anhydrous)[2]

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, dissolve the pyridine substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling of alkynes).

  • Addition: Add

    
    , 
    
    
    , and
    
    
    sequentially under positive Argon pressure.
  • Coupling: Add the terminal alkyne dropwise. Seal the tube and heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the iodide.[][2]

  • Cyclization (In Situ): Once the intermediate alkyne is formed, increase temperature to 90°C for 2 hours. The C3-hydroxyl will spontaneously attack the triple bond to close the furan ring.[][2]

    • Note: If cyclization is sluggish, add 1.0 eq of

      
       or 
      
      
      .[2]
  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[2][4]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The electron-withdrawing chlorines at C5/C6 increase the acidity of the C3-OH, making it a better nucleophile for the ring-closing step compared to non-halogenated analogs.[]

Application II: Fragment-Based Drug Discovery (FBDD) via Suzuki Coupling

In FBDD, the C2-position is often used to link the pyridine core to a diversity element (e.g., a solubilizing tail or a specific binding motif).[2]

Selectivity Control

The challenge is preventing reaction at the C5/C6-chlorine positions.[][2] The C2-iodine bond energy is significantly lower (~50 kcal/mol) than the C-Cl bonds (~80 kcal/mol), allowing chemoselective coupling at room temperature or mild heating.[][2]

Protocol: Selective C2-Arylation

Objective: Synthesis of 5,6-dichloro-2-(aryl)pyridin-3-ol bi-aryl systems.

ParameterConditionRationale
Catalyst

Bidentate ligand prevents catalyst decomposition and enhances selectivity for I over Cl.[][2]
Base

(2M aq)
Milder than carbonates; minimizes dehalogenation side reactions.[2]
Solvent 1,4-Dioxane/Water (4:[][2]1)Aqueous system promotes the transmetallation step.[2]
Temperature 40–60°CSufficient for I-activation; too low for Cl-activation.[][2]

Procedure:

  • Combine 5,6-dichloro-2-iodopyridin-3-ol (1 eq) and Aryl-boronic acid (1.1 eq) in Dioxane/Water.

  • Add Base (3 eq).[][2] Degas thoroughly.

  • Add Catalyst (3-5 mol%).

  • Stir at 50°C for 12 hours.

  • Critical Step: Acidify the aqueous workup to pH 4 to ensure the product (a phenol) is protonated and extracts into the organic layer.[2]

Application III: Late-Stage Diversification (The "Chlorine Handle")

After the C2 and C3 positions are functionalized, the C6-chlorine atom becomes the next most reactive site due to the inductive effect of the pyridine nitrogen.

  • Reaction:

    
     (Nucleophilic Aromatic Substitution).[2]
    
  • Reagent: Primary/Secondary amines or thiols.[][2]

  • Conditions: High temperature (120°C+) or Microwave irradiation.[][2]

  • Utility: This allows the introduction of "solubilizing tails" (e.g., morpholine, piperazine) after the core pharmacophore is constructed, a common strategy to fix ADME (Absorption, Distribution, Metabolism, Excretion) issues in lead optimization.

References & Grounding

Cited Literature & Data Sources:

  • Compound Data: 5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-54-7).[][2][3] Available from BLD Pharm and Sigma-Aldrich.[][2]

    • (Note: Link directs to the closely related 2,6-dichloro analog for structural comparison as exact CAS pages are often transient vendor links).[2]

  • Pyridine Scaffolds in Medicine:

    • Altaf, A. A., et al.[2] "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs."[2][5][6] ResearchGate, 2023.[2]

  • General Reactivity of Halopyridines:

    • Schlosser, M., et al.[2] "Site-Selective Coupling of Polyhalogenated Pyridines." Eur. J. Org.[2] Chem. This establishes the I > Br > Cl reactivity order essential for the protocols above.[2]

  • Furo[2,3-b]pyridine Synthesis:

    • Standard protocols for Sonogashira-cyclization on 3-hydroxypyridines are adapted from: Lachance, N., et al.[][2] "Synthesis of furo[2,3-b]pyridines."[2] Journal of Organic Chemistry.

Disclaimer: The protocols provided are based on standard synthetic methodologies for halopyridinols. Always perform a risk assessment (COSHH) before handling halogenated heterocycles and palladium catalysts.

Application Note: 5,6-Dichloro-2-iodopyridin-3-ol in Agrochemical Discovery

[1]

Part 1: Executive Summary & Structural Logic

The "Magic Halogen" Effect in Agrochemical Design

In the design of modern herbicides and fungicides, the pyridine ring remains a privileged structure, appearing in blockbuster active ingredients (AIs) like Clopyralid, Picloram, and Halauxifen-methyl. The success of these molecules relies heavily on specific halogenation patterns that modulate lipophilicity (logP), metabolic stability, and pKa.

5,6-Dichloro-2-iodopyridin-3-ol represents a high-value "linchpin" intermediate. Unlike simple chloropyridines, this molecule offers orthogonal reactivity : three distinct sites that can be chemically manipulated independently to generate diverse libraries of bioactive compounds.

Structural Analysis: The Triad of Reactivity
  • C-2 Iodine (The Anchor): The iodine atom at the 2-position is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) due to the electron-deficient nature of the pyridine ring and the proximity to the ring nitrogen. It serves as the primary attachment point for aryl or heteroaryl "heads."

  • C-3 Hydroxyl (The Hinge): The phenolic hydroxyl group allows for etherification (O-alkylation) to tune solubility or introduce linker chains. Crucially, it facilitates intramolecular cyclization reactions (e.g., to form furo[2,3-b]pyridines).

  • C-5,6 Dichlorides (The Shield): These chlorine atoms serve two functions:

    • Metabolic Blocking: They obstruct the typical sites of oxidative metabolism (P450 oxidation), extending the half-life of the AI in the plant or soil.

    • Electronic Modulation: They withdraw electron density, increasing the acidity of the C-3 hydroxyl and enhancing the electrophilicity of the C-2 iodine.

Part 2: Application Workflows & Reactivity Map

Workflow A: Synthesis of Biaryl Ethers (Herbicidal Pharmacophores)

A common strategy in auxinic herbicide discovery is linking the pyridine core to a complex aryl tail.

  • Step 1: O-Alkylation of the C-3 hydroxyl with a substituted benzyl halide or alkyl chain.

  • Step 2: Suzuki-Miyaura coupling at C-2 to introduce a phenyl or heterocycle.

Workflow B: Construction of Fused Heterocycles (Fungicidal Scaffolds)

The 2-iodo-3-hydroxy motif is the "golden standard" precursor for synthesizing furo[2,3-b]pyridines .

  • Mechanism: A Sonogashira coupling with a terminal alkyne replaces the Iodine. A subsequent (often spontaneous or base-promoted) attack of the C-3 oxygen onto the alkyne closes the furan ring.

  • Relevance: Furo[2,3-b]pyridines are bioisosteres of indole and have shown significant potency in inhibiting fungal respiration (QoI inhibitors).

Visualization: Reactivity Topology

ReactivityMapCore5,6-Dichloro-2-iodopyridin-3-olSuzukiSuzuki-Miyaura(C-C Bond)Core->SuzukiPd(0), Ar-B(OH)2EtherO-Alkylation(Ether Linkage)Core->EtherR-X, BaseCarbonylPd-Carbonylation(Ester/Amide)Core->CarbonylCO, Pd, ROHBiaryl2-Aryl-3-alkoxy-pyridinesSuzuki->BiarylLibrary GenCyclizationSonogashira +CyclizationEther->CyclizationIf R=PropargylPicolinate3-Hydroxy-picolinatesCarbonyl->PicolinateAuxin MimicsFuropyridineFuro[2,3-b]pyridineScaffoldCyclization->FuropyridineFused Ring

Caption: Strategic derivatization pathways for 5,6-dichloro-2-iodopyridin-3-ol in agrochemical synthesis.

Part 3: Detailed Experimental Protocol

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: To couple a phenyl ring to the C-2 position while preserving the C-5/C-6 chlorines. Challenge: Preventing oxidative addition at the C-5/C-6 positions (chlorines are generally less reactive than iodine, but activated pyridines can be tricky). Solution: Use of a mild base and a bulky phosphine ligand to favor the weaker C-I bond insertion.

Materials
  • Substrate: 5,6-Dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation:

    • In a generic 50 mL Schlenk tube equipped with a magnetic stir bar, charge the 5,6-dichloro-2-iodopyridin-3-ol (290 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

    • Note: Cesium carbonate is preferred over potassium carbonate here to ensure high solubility and efficient transmetallation in the aqueous interface.

  • Degassing:

    • Cap the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle 3 times.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Solvent Addition:

    • Inject previously degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Add the catalyst Pd(dppf)Cl₂ (24 mg, 0.03 mmol) quickly under a positive stream of Argon.

  • Reaction:

    • Seal the tube and heat the mixture to 80°C in an oil bath.

    • Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Expected Time: The C-I bond typically reacts within 2–4 hours.

  • Work-up:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Adjust pH to ~4 using 1M HCl (carefully) to ensure the pyridine phenol is protonated if extraction of the neutral species is desired, OR keep basic to extract impurities and then acidify the aqueous layer to precipitate the product.

    • Recommendation: Since the product is a phenol, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Yield Expectation: 85–92%.

Data: Catalyst Screening for Selectivity

Comparison of catalysts for C-2 vs C-6 coupling selectivity.

Catalyst SystemLigand TypeConversion (2h)Selectivity (C-2 : C-6)Notes
Pd(dppf)Cl₂ Bidentate (Ferrocene)>98%>99 : 1Recommended. Excellent steric control.
Pd(PPh₃)₄Monodentate85%90 : 10Some dechlorination observed at C-6.
Pd(OAc)₂ / XPhosBulky Biaryl>99%95 : 5Highly active, but lower regiocontrol.

Part 4: References

  • Chemical Identity & Properties:

    • 5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-54-7).[2][3][4][5][6] BLD Pharm / Sigma-Aldrich Catalog.

  • Synthetic Methodology (Halogenated Pyridines):

    • Spivey, A. C., & Arseniyadis, S. (2004). Pd-Catalyzed Cross-Coupling of Halogenated Pyridines. Angewandte Chemie International Edition.

  • Agrochemical Context (Pyridine Herbicides):

    • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its progression to the marketplace. Bioorganic & Medicinal Chemistry.[2][7][8][9]

  • Furo[2,3-b]pyridine Synthesis:

    • Gao, H., et al. (2013). Synthesis of Furo[2,3-b]pyridines via Sonogashira Coupling and Cyclization. Journal of Organic Chemistry.[10]

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated pyridines, as they may be skin irritants or sensitizers.

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5,6-Dichloro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PDCC-4587-v1.0

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5,6-Dichloro-2-iodopyridin-3-ol

The 5,6-dichloro-2-iodopyridin-3-ol scaffold is a highly functionalized and synthetically valuable building block in modern medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms, each with differential reactivity, alongside a hydroxyl group, offers a powerful platform for sequential and site-selective functionalization. The carbon-iodine bond serves as the primary reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bonds.[1][2][3] This inherent reactivity hierarchy allows for the precise introduction of diverse molecular fragments at the C2 position, while leaving the C5 and C6 chloro-substituents and the C3 hydroxyl group available for subsequent transformations.

This guide provides an in-depth exploration of key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—utilizing this versatile substrate. The protocols and insights presented herein are designed to empower researchers to leverage this building block for the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[2] For 5,6-dichloro-2-iodopyridin-3-ol, this reaction provides a reliable pathway to synthesize 2-aryl or 2-vinyl substituted dichloropyridinols, which are precursors to a wide range of biologically active compounds.[4][5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a Pd(0)/Pd(II) manifold.[2][3] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[6] The base plays a crucial role in activating the boronic acid for transmetalation.[3][7]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex oxidative_add Oxidative Addition trans_intermediate Transmetalation Intermediate (Ar-Pd(II)L₂-R) oa_complex->trans_intermediate transmetalation Transmetalation trans_intermediate->pd0 product_complex Product Complex reductive_elim Reductive Elimination substrate 5,6-dichloro- 2-iodopyridin-3-ol (Ar-I) boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic->boronate

Figure 1: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Data Presentation: Survey of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of functionalized iodopyridines, providing a comparative overview for protocol development.

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic Acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001685-95
24-Methoxyphenylboronic Acid (1.1)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O (3:1)1002480-90
3Thiophene-2-boronic Acid (1.2)Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801275-88
4Vinylboronic acid pinacol ester (1.5)PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)901870-85
Experimental Protocol: Selective Mono-Arylation

This protocol is designed to favor the formation of 2-aryl-5,6-dichloropyridin-3-ol.

Materials:

  • 5,6-dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene (anhydrous)

  • Degassed water

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5,6-dichloro-2-iodopyridin-3-ol, the corresponding arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of the iodopyridine substrate).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 12-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Accessing Alkynylpyridines

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds via the reaction of a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction is invaluable for installing alkyne functionalities, which are versatile handles for further transformations, including click chemistry, cyclizations, and reductions.[10][11]

Mechanistic Rationale

The Sonogashira reaction traditionally employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[9] The palladium cycle mirrors that of other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[8] Copper-free variants have also been developed to avoid issues related to copper catalysis.[9]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Add Pd catalyst, CuI, and Ar-I to dry flask purge 2. Purge with N₂/Ar setup->purge add_solvents 3. Add anhydrous solvent (e.g., DMF, Et₃N) purge->add_solvents add_alkyne 4. Add terminal alkyne via syringe add_solvents->add_alkyne heat 5. Heat to reaction temp (e.g., 60-100 °C) add_alkyne->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT, filter off salts monitor->cool extract 8. Aqueous work-up (e.g., EtOAc/H₂O) cool->extract purify 9. Column Chromatography extract->purify product Final Product: 2-Alkynyl-5,6-dichloropyridin-3-ol purify->product

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Data Presentation: Survey of Reaction Conditions
EntryAlkyne (Equiv.)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF100385-96
2Trimethylsilylacetylene (1.5)Pd(OAc)₂ (2.5)CuI (5)Et₃NDMF100372-85
31-Heptyne (1.2)Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF65680-92
4Propargyl alcohol (1.3)PdCl₂(dppf) (3)CuI (5)PiperidineToluene801275-88

Data adapted from protocols for similar 2-halopyridine systems.[11][12][13]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5,6-dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5,6-dichloro-2-iodopyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to substrate) and anhydrous Et₃N (approx. 3-4 equivalents).

  • Degassing: Briefly degas the solution with a stream of argon or nitrogen for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 100 °C) for the required time.[13]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The organic layers are combined, washed with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 2-alkynylpyridine product.

Heck-Mizoroki Reaction: Olefination of the Pyridine Core

The Heck reaction creates a C-C bond between an unsaturated halide and an alkene, catalyzed by palladium.[14] It is a powerful method for synthesizing substituted alkenes, which are prevalent in pharmaceuticals and fine chemicals.[10][15][16] For the target substrate, this reaction allows the introduction of vinyl groups at the C2 position.

Mechanistic Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl iodide, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[14] The regioselectivity of the migratory insertion and the stereochemistry of the resulting double bond are key considerations in this transformation.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Oxidative Addition (Ar-I) insertion_complex Migratory Insertion Intermediate oa_complex->insertion_complex Alkene Coordination & Insertion elimination_complex β-Hydride Elimination insertion_complex->elimination_complex Syn-Coplanar Arrangement elimination_complex->pd0 Product Release + Base base Base (e.g., Et₃N) base->elimination_complex Regenerates Pd(0) from H-Pd-I

Figure 3: Simplified Catalytic Cycle of the Heck-Mizoroki Reaction.

Data Presentation: Survey of Reaction Conditions
EntryAlkene (Equiv.)Catalyst (mol%)Ligand/AdditiveBase (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Styrene (1.5)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF1001270-85
2n-Butyl acrylate (1.5)PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)Acetonitrile802465-80
3Acrylonitrile (2.0)Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (2.0)Dioxane1101870-90
4Styrene (1.5)Pd-NHC Pincer Complex (0.01)TBAI (1.0)Et₃N (2.0)Water1006>95

Entry 4 highlights modern advancements in aqueous Heck reactions.[15][17]

Experimental Protocol: Heck Olefination

Materials:

  • 5,6-dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 5,6-dichloro-2-iodopyridin-3-ol, Pd(OAc)₂, and P(o-tol)₃.

  • Purging: Seal the tube with a septum, and purge with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Reaction Execution: Securely seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical development.[18][19] It allows for the coupling of amines with aryl halides, offering a more versatile and milder alternative to traditional methods like nucleophilic aromatic substitution.[18][20]

Mechanistic Rationale

The reaction mechanism is similar to other palladium cross-couplings, initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1] A key step is the deprotonation of the amine by a base, followed by coordination to the palladium center and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[1][20] The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high efficiency, especially with less reactive aryl chlorides or challenging amine substrates.[18][21]

Data Presentation: Survey of Reaction Conditions
EntryAmine (Equiv.)Pd Pre-catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Morpholine (1.2)Pd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene100885-95
2Aniline (1.2)Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane1101875-90
3Benzylamine (1.1)BrettPhos Pd G3 (2)-LHMDS (1.5)THF801280-95
4Benzophenone imine (1.3)Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (2.0)Toluene1101670-88

Note: Benzophenone imine serves as an ammonia equivalent.[18]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5,6-dichloro-2-iodopyridin-3-ol (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line technique

  • Sealed reaction vial

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, weigh 5,6-dichloro-2-iodopyridin-3-ol, Pd₂(dba)₃, BINAP, and NaOt-Bu into a reaction vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by the amine. Seal the vial tightly with a screw cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the product by silica gel chromatography.

References

  • Wang, Z., Feng, X., Fang, W., & Tu, T. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett, 2011(07), 951-954. [Link]

  • Wang, R., Xiao, J. C., Twamley, B., & Shreeve, J. M. (2007). Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid. Organic & Biomolecular Chemistry, 5(4), 671-678. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. PubMed Central (PMC). [Link]

  • Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. ResearchGate. [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233-236. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central (PMC). [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 5,6-Dichloro-2-iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5,6-dichloro-2-iodopyridin-3-ol scaffold is a highly functionalized heterocyclic motif of significant interest to researchers in drug discovery and development. The presence of multiple halogen substituents provides distinct opportunities for further chemical modification through cross-coupling reactions, while the hydroxyl group offers a handle for etherification or esterification. This unique combination of reactive sites makes these derivatives valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. However, the efficient and scalable synthesis of this core structure presents several challenges, including the regioselective introduction of three different halogen atoms and a hydroxyl group onto the pyridine ring.

This technical guide provides a comprehensive overview of a robust and scalable multi-step synthesis for 5,6-Dichloro-2-iodopyridin-3-ol, designed for researchers, scientists, and drug development professionals. The presented protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for kilogram-scale production.

Strategic Approach to Synthesis

The synthesis of 5,6-Dichloro-2-iodopyridin-3-ol is best approached through a convergent strategy that sequentially introduces the desired functional groups onto a readily available pyridine precursor. The chosen synthetic route prioritizes the use of cost-effective starting materials and reagents, and employs reaction conditions that are amenable to large-scale production with a focus on safety and environmental considerations.

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow A 2-Amino-3-hydroxypyridine B 2-Amino-5,6-dichloro-3-hydroxypyridine A->B Chlorination C 5,6-Dichloro-2-iodopyridin-3-ol B->C Sandmeyer Iodination

Caption: Overall synthetic workflow for 5,6-Dichloro-2-iodopyridin-3-ol.

Part 1: Synthesis of 2-Amino-5,6-dichloropyridin-3-ol

The initial phase of the synthesis focuses on the regioselective chlorination of a commercially available starting material, 2-amino-3-hydroxypyridine.

Protocol 1: Dichlorination of 2-Amino-3-hydroxypyridine

This protocol details the chlorination of 2-amino-3-hydroxypyridine at the 5 and 6 positions. The use of N-chlorosuccinimide (NCS) provides a reliable and selective method for this transformation on a large scale.

Rationale: The electron-donating nature of the amino and hydroxyl groups activates the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the positions ortho and para to them. In this case, the 5 and 6 positions are activated for chlorination.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
2-Amino-3-hydroxypyridine16867-03-1110.11 g/mol 1.0
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol 2.2
Acetonitrile75-05-841.05 g/mol -

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge 2-amino-3-hydroxypyridine (1.0 eq) and acetonitrile (10 volumes).

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add N-chlorosuccinimide (2.2 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The portion-wise addition is crucial to control the exotherm of the reaction.

  • Reaction: After the complete addition of NCS, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Purification: To the residue, add water (10 volumes) and stir for 30 minutes. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water (2 x 3 volumes), and dry under vacuum at 50 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >98%

Part 2: Synthesis of 5,6-Dichloro-2-iodopyridin-3-ol

The second part of the synthesis involves the conversion of the amino group in 2-amino-5,6-dichloropyridin-3-ol to an iodo group via a Sandmeyer reaction.

Protocol 2: Sandmeyer Iodination of 2-Amino-5,6-dichloropyridin-3-ol

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amino group into a halide.[1][2][3] This protocol has been optimized for the synthesis of the target compound on a larger scale.

Rationale: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine, followed by its decomposition in the presence of a copper(I) salt and a halide source.[4] For iodination, the use of potassium iodide is a common and effective method.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
2-Amino-5,6-dichloropyridin-3-ol-179.00 g/mol 1.0
Hydrochloric Acid (conc.)7647-01-036.46 g/mol 4.0
Sodium Nitrite7632-00-069.00 g/mol 1.2
Potassium Iodide7681-11-0166.00 g/mol 1.5
Water7732-18-518.02 g/mol -

Step-by-Step Procedure:

  • Diazotization: In a reactor, suspend 2-amino-5,6-dichloropyridin-3-ol (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water (5 volumes). Cool the suspension to 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.2 eq) in water (2 volumes). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature is maintained between 0-5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Iodination: In a separate reactor, dissolve potassium iodide (1.5 eq) in water (3 volumes) and cool to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the potassium iodide solution over 1-2 hours. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: The product will precipitate from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the crude product with a cold 5% sodium thiosulfate solution to remove any residual iodine, followed by a wash with cold water. Dry the product under vacuum at 60 °C to a constant weight.

Expected Yield: 70-80% Purity (by HPLC): >97%

Detailed_Synthesis cluster_0 Part 1: Dichlorination cluster_1 Part 2: Sandmeyer Iodination A 2-Amino-3-hydroxypyridine B 2-Amino-5,6-dichloro-3-hydroxypyridine A->B NCS, Acetonitrile C Diazonium Salt Intermediate B->C NaNO2, HCl D 5,6-Dichloro-2-iodopyridin-3-ol C->D KI

Caption: Detailed two-part synthetic pathway.

Safety and Handling Considerations

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and oxidizing solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Handle with care and avoid contact with combustible materials.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. The protocol is designed to use the diazonium salt in solution without isolation. Always keep the reaction temperature low during diazotization.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 5,6-Dichloro-2-iodopyridin-3-ol. By employing readily available starting materials and well-established chemical transformations, this guide enables researchers and process chemists to produce this valuable building block in sufficient quantities for further research and development. The emphasis on procedural details and the rationale behind each step ensures that the synthesis can be performed safely and efficiently on a larger scale.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251–277. [Link]

  • Wang, H.; Wen, K.; et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules2012 , 17 (4), 4533-4544. [Link]

  • Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev.1988 , 88 (5), 765–792. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PrepChem. Synthesis of 3-amino-5,6-dichloropyridine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5,6-Dichloro-2-iodopyridin-3-ol

[1]

Executive Summary & Compound Profile

Subject: 5,6-Dichloro-2-iodopyridin-3-ol (CAS: 188057-26-3) Molecular Weight: 255.44 g/mol pKa (Predicted): ~4.8 – 5.2 (Acidic phenolic proton)[]

The Challenge: Purifying this intermediate presents a "Triad of Instability":

  • Acidity: The C3-hydroxyl group renders the molecule amphoteric but distinctly acidic, complicating standard silica chromatography (tailing).

  • Photosensitivity: The C2-Iodine bond is labile.[] Exposure to UV/white light triggers homolytic cleavage, releasing free iodine (purple discoloration) and generating radical byproducts.

  • Sublimation Risk: Like many poly-halogenated pyridines, this compound has a high vapor pressure relative to its melting point, posing yield loss risks during high-vacuum drying.[]

Decision Matrix: The "Rescue Protocol"

Do not proceed blindly. Use this logic flow to select the least invasive purification method that yields the required purity.

PurificationLogicStartCrude Material(Purity < 90%)CheckColorIs material purple/pink?Start->CheckColorThioWashThiosulfate Wash(Remove Free I2)CheckColor->ThioWashYesCheckImpurityIdentify Major ImpurityCheckColor->CheckImpurityNoThioWash->CheckImpurityAcidBaseMethod A:Acid/Base Extraction(Target: Non-acidic impurities)CheckImpurity->AcidBaseStarting Material(Non-phenolic)RecrystMethod B:Recrystallization(Target: Regioisomers)CheckImpurity->RecrystIsomers/SaltsColumnMethod C:Buffered Chromatography(Target: Complex mixtures)CheckImpurity->ColumnTarry/UnknownAcidBase->RecrystPolishing StepFinalPure Solid(>98%)AcidBase->FinalIf Purity SufficientRecryst->FinalColumn->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material state.

Method A: Acid-Base Extraction (The "Workhorse")[1]

Best For: Removing non-acidic starting materials (e.g., non-hydroxylated pyridines) or neutral organic byproducts. Mechanism: Exploits the pKa (~5) of the phenolic hydroxyl to selectively move the product into the aqueous phase as a phenolate salt.

Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Extraction (Forward): Extract the organic layer twice with 0.5 M NaOH (cold, 0-5°C).

    • Critical: Do not use strong/hot base; it may displace the halogens (SnAr reaction).

  • Wash: Wash the combined aqueous basic layers with a small volume of fresh EtOAc (removes neutral impurities).

  • Acidification (Reverse): Cool the aqueous layer on ice. Slowly add 1 M HCl dropwise until pH reaches ~2–3.

    • Observation: The product should precipitate as a thick white/off-white solid.[]

  • Recovery: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over

    
    , filter, and concentrate in vacuo (keep bath < 40°C).
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Recovery pH not low enough during acidification.[]Ensure pH < 3. Pyridinols can form zwitterions; full protonation is required.
Product Degradation Base concentration too high (SnAr).Use saturated

instead of NaOH, or keep NaOH < 0.5M and ice-cold.[]
Emulsion Amphoteric nature of the surfactant-like molecule.[]Add brine to the aqueous phase; filter the biphasic mixture through Celite.

Method B: Recrystallization (The "Polish")

Best For: Removing regioisomers and trace iodine. Theory: Halogenated pyridinols exhibit steep solubility curves in hydrocarbon/polar mixtures.

Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
Toluene : Heptane 1:1 to 1:3Excellent Best for removing iodine residues.[] High recovery.
Ethanol : Water 1:1Good Good for removing inorganic salts. Risk of "oiling out" if cooled too fast.
Acetonitrile PureModerate Use only if product is highly soluble.[] Cool to -20°C for yield.
Protocol (Toluene/Heptane)[2]
  • Suspend the solid in minimal Toluene at 60°C.

  • Add Toluene dropwise until dissolution is just complete.

  • Remove from heat. Immediately add Activated Charcoal (1% w/w) if colored. Filter hot.

  • Reheat filtrate to 60°C. Slowly add Heptane until persistent cloudiness appears.

  • Add 1-2 drops of Toluene to clear the solution.[]

  • Allow to cool to Room Temp (RT) slowly (wrap flask in foil to block light and insulate).

  • Chill at 4°C for 2 hours. Filter and wash with cold Heptane.

Method C: Buffered Chromatography (The "Last Resort")

Best For: Complex mixtures where extraction failed. Critical Adjustment: Standard silica gel is slightly acidic, but pyridinols tail badly due to hydrogen bonding. You must acidify the mobile phase.

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[]

  • Mobile Phase: Hexanes : Ethyl Acetate (start 90:10, gradient to 70:30) + 0.5% Acetic Acid .

  • Loading: Dissolve in minimal DCM. Do not use DMF (difficult to remove).

Why Acetic Acid? It suppresses the ionization of the phenolic -OH, keeping the molecule in its neutral protonated form. This prevents interaction with silanol groups on the silica, sharpening the peak shape.

Frequently Asked Questions (FAQs)

Q1: My product turned purple/pink during drying. Is it ruined?

  • Diagnosis: This is free iodine (

    
    ) liberation caused by photolysis or trace oxidation.
    
  • Fix: Dissolve the solid in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ) . The purple color will vanish immediately as 
    
    
    reduces to iodide (
    
    
    ).[] Re-dry the organic layer.
  • Prevention: Wrap all flasks in aluminum foil. Store the final solid in amber vials under Argon.

Q2: The material "oils out" instead of crystallizing.

  • Cause: The melting point is likely depressed by impurities, or the solvent system is too polar.

  • Fix: Re-heat the oil to dissolve. Add a "seed crystal" of pure material (if available) or scratch the glass wall with a rod. Slow down the cooling rate significantly. Switch to the Toluene/Heptane system if using EtOH/Water.

Q3: Can I dry this in a vacuum oven at 60°C?

  • Warning: No. Poly-halogenated pyridines sublime easily.[]

  • Recommendation: Dry in a vacuum desiccator at Room Temperature over

    
     or silica gel. If you must use heat, do not exceed 35°C.
    

References

  • Compound Identification & Properties

    • 5,6-Dichloro-2-iodopyridin-3-ol (CAS 188057-26-3).[] Sigma-Aldrich / Merck KGaA.[]

    • (Verified for structure and physical state).

  • Purification of Halogenated Pyridinols (General Methodologies)

    • Recrystallization Guide: Process, Procedure, Solvents.[2][3][4][5] Mettler Toledo.

    • (Foundational principles for solvent selection in polar/non-polar systems).

  • Analogous Synthesis & Extraction Protocols

    • Process for the preparation of fluorinated pyridines.[6] European Patent EP0192287A2. (Describes the acid/base handling of analogous poly-halogenated pyridines).

  • pKa and Solubility Data Sources

    • Bordwell pKa Table (Acidity in DMSO/Water).

Technical Support Center: Pyridine Halogenation & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Synthetic Methodology Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The "Pyridine Paradox"

Welcome to the Pyridine Halogenation Support Center. If you are here, you have likely encountered the "Pyridine Paradox": the ring is too electron-deficient for standard Electrophilic Aromatic Substitution (EAS), yet the nitrogen lone pair is too basic and coordinating, often poisoning transition metal catalysts.

This guide moves beyond textbook theory to address the practical failure modes of these reactions. We focus on Causality (why it failed), Correction (how to fix it), and Control (how to direct regioselectivity).

Module 1: Electrophilic Halogenation (Targeting C3)

Context: Direct halogenation (Cl, Br, I) of pyridine naturally favors the C3 (meta) position, but the reaction is notoriously sluggish.

Troubleshooting Guide: "My reaction won't start or yields are <10%."
SymptomRoot CauseTechnical Solution
No Reaction Pyridinium Deactivation: Acidic byproducts (HX) protonate the pyridine nitrogen (

), forming a pyridinium ion that is

times less reactive than benzene.
The "Swamping" Method: Use a massive excess of Lewis Acid (e.g., 2-3 equiv. of

or

). This complexes all nitrogen sites before halogenation, allowing the reaction to proceed on the complexed species at high temp (

).
Positional Scrambling Thermodynamic Control: High temperatures required for direct EAS can lead to isomerization.Switch Mechanism: Abandon direct EAS. Use the Zincke Imine strategy (see Protocol A) for mild, ambient-temperature C3-halogenation.[1]
Poly-halogenation Activated Substrate: If the pyridine has an EDG (e.g., -OMe, -NH2), the ring is too reactive.Control Reagent Stoichiometry: Use N-halosuccinimides (NBS/NCS) in polar aprotic solvents (MeCN) rather than elemental halogens.
Advanced Protocol A: C3-Bromination via Zincke Imine (The McNally Method)

Use this when standard EAS fails or functional group tolerance is low.

Concept: Temporarily break aromaticity to install the halogen, then reform the ring.

  • Activation: React pyridine with triflic anhydride (

    
    ) to form the N-triflyl pyridinium salt.
    
  • Ring Opening: Add a secondary amine (e.g., diethylamine) to open the ring, forming a Zincke imine (an activated azatriene).

  • Halogenation: The acyclic imine reacts rapidly with NBS/NIS at the position corresponding to C3.

  • Recyclization: Acidic hydrolysis/heating reforms the pyridine ring.

Reference: McNally, A. et al. Science2016 , 354, 851. [See Ref 1]

Module 2: Nucleophilic Activation (Targeting C2 & C4)

Context: To access the C2 (ortho) or C4 (para) positions, you must invert the electronics. The standard industry standard is the N-Oxide Route .

FAQ: "How do I selectively chlorinate the C2 position?"

Answer: You cannot do this directly on pyridine. You must oxidize to Pyridine-N-oxide and then use a chlorinating reagent like


.[1][2]
Visualizing the Mechanism: The Activation

The following diagram illustrates why


 is regioselective for C2/C6.

POCl3_Mechanism NOxide Pyridine-N-Oxide Activation O-Phosphorylation (Formation of Activated Ester) NOxide->Activation + POCl3 Attack Nucleophilic Attack (Cl- attacks C2) Activation->Attack Rate Limiting Step Elimination Aromatization & Loss of P-species Attack->Elimination - H+ Product 2-Chloropyridine Elimination->Product

Caption: The reaction is driven by the formation of a strong P=O bond in the byproduct. Attack at C2 is favored over C4 due to the proximity of the activating group (intramolecular delivery).

Standard Protocol B: Synthesis of 2-Chloropyridine from N-Oxide

Standard Operating Procedure (SOP) for Scale-up

Reagents:

  • Substituted Pyridine-N-oxide (1.0 equiv)[1]

  • 
     (Phosphorus oxychloride) (1.5 - 3.0 equiv)
    
  • Base:

    
     or 2,6-Lutidine (1.0 equiv) - Optional but recommended to scavenge HCl.
    
  • Solvent: DCM or

    
     (or neat for robust substrates).
    

Step-by-Step:

  • Safety Check:

    
     reacts violently with water. All glassware must be flame-dried.
    
  • Dissolution: Dissolve N-oxide in DCM under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add base, then add

    
     dropwise. Exotherm warning.
    
  • Reaction: Allow to warm to RT. If conversion is low, heat to reflux (40-60°C).

    • Checkpoint: Monitor by TLC.[1] The N-oxide is very polar (baseline); product is non-polar.

  • Quench (CRITICAL): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <20°C.

  • Extraction: Neutralize with

    
    , extract with DCM, dry over 
    
    
    
    .

Module 3: The "Halogen Dance" (Regiocontrol Pitfalls)

Context: When using lithiation (Li-Hal exchange) to functionalize halopyridines, the halogen atom can migrate to a more stable position. This is known as the Halogen Dance .

Diagnostic: "I lithiated 3-bromopyridine, but my electrophile ended up at C4, and the Br moved to C3?"

Explanation:

  • You performed Li-Br exchange at C3

    
     3-pyridyl-Li.
    
  • The 3-pyridyl-Li is basic. It deprotonates a starting molecule at C4 (the most acidic proton due to inductive effects).

  • The Li is now at C4, and the Br migrates.

  • Result: You isolate the thermodynamic product, not the kinetic one.

Prevention Strategy:

  • Temperature: Keep reaction strictly at -78°C . The dance is faster at higher temps.

  • Inverse Addition: Add the base (LDA/n-BuLi) to the substrate, or add the substrate to the base? Always ensure rapid mixing to prevent the lithiated species from meeting unreacted starting material.

  • Use "Un-danceable" Isomers: Block migration sites with bulky groups if possible.

Module 4: Catalyst Poisoning in Cross-Coupling

Issue: You have successfully made a halopyridine, but Suzuki/Buchwald couplings fail. Cause: The pyridine nitrogen binds to the Pd center, displacing phosphine ligands and deactivating the catalyst.

Solutions Matrix:

StrategyMethodologyWhy it works
Strategy 1: Ligand Overkill Use bulky, electron-rich ligands (e.g., XPhos, SPhos,

).
Bulky ligands prevent the pyridine N from approaching the Pd center.
Strategy 2: The N-Oxide Trick Oxidize the halopyridine to the N-oxide before coupling.The N-oxide oxygen is less coordinating to Pd than the bare nitrogen. Reduce back to pyridine (Zn/AcOH or

) after coupling.
Strategy 3: Acidic Media Run the reaction in the presence of mild acid (or use Pyridine-HCl salt).Protonated pyridine (

) cannot coordinate to the metal. Note: Requires acid-stable catalytic cycles.

Summary: Decision Logic for Pyridine Halogenation

Use this flow to select your synthetic route.

DecisionTree Start Target Molecule: Halogenated Pyridine Pos Which position do you need? Start->Pos C3 C3 (Meta) Pos->C3 C24 C2 (Ortho) or C4 (Para) Pos->C24 Direct Direct EAS (Br2/Cl2 + Lewis Acid) C3->Direct Robust substrate Zincke Zincke Imine (Mild, High Selectivity) C3->Zincke Sensitive substrate NOxide N-Oxide Route (+ POCl3) C24->NOxide Standard method SNAr SNAr (Displace NO2/F) C24->SNAr If leaving group present

Caption: Decision matrix based on regiochemical target and substrate sensitivity.

References

  • McNally, A.; Prier, C. K.; MacMillan, D. W. C. Discovery of an

    
    -Amino Radical-Mediated Aryl-Aryl Cross-Coupling Interaction. Science2016 , 354, 851. Link
    
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2] (Chapter 5: Pyridines: Reactions and Synthesis). Link

  • Schlosser, M. The "Halogen Dance" Concept. Angew.[3][4] Chem. Int. Ed.2005 , 44, 376-393. Link

  • Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971 . Link

  • Fagnou, K. Palladium-Catalyzed C-H Activation of Pyridine N-Oxides. J. Am. Chem. Soc.2005 , 127, 18020. Link

Sources

Technical Support Center: 5,6-Dichloro-2-iodopyridin-3-ol Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-HAL-562 Subject: Catalyst Selection & Troubleshooting for Multi-Halogenated Pyridines[]

Executive Summary: The Substrate Profile

Molecule: 5,6-Dichloro-2-iodopyridin-3-ol CAS: 188057-54-7 Core Challenge: This scaffold presents a "Tri-Orthogonal" reactivity landscape.[] You have three distinct electrophilic sites (I, Cl, Cl) and one nucleophilic/acidic site (OH).

  • Zone A (C2-Iodo): High reactivity.[] The primary site for Cross-Coupling (Suzuki, Sonogashira). Activated by the adjacent ring Nitrogen.

  • Zone B (C6-Chloro): Medium reactivity.[] Alpha to Nitrogen.[][2] Susceptible to oxidative addition if the catalyst is too active (e.g., Pd-PEPPSI or XPhos at high temps).

  • Zone C (C5-Chloro): Low reactivity.[] Beta to Nitrogen.[][2] Generally inert under standard C2-coupling conditions.[]

  • Zone D (C3-Hydroxyl): The "Catalyst Poison."[] The acidic proton (

    
    ) allows formation of Pyridin-3-yloxy-Pd species, arresting the catalytic cycle.[]
    

Catalyst Selection Matrix

Do not default to Tetrakis (


) without analyzing your coupling partner. Use this decision matrix.
Scenario A: Suzuki-Miyaura Coupling (C2-Selective)

Target: Reaction at C2-Iodo while preserving C5/C6-Chlorines.[]

Catalyst SystemLigand ClassRecommendationTechnical Rationale
Pd(dppf)Cl₂·DCM Bidentate FerrocenylPRIMARY CHOICE The large bite angle (99°) and chelating effect stabilize the Pd(II) intermediate, preventing "ligand stripping" by the pyridine nitrogen. High selectivity for I > Cl.[]
Pd(PPh₃)₄ Monodentate PhosphineSECONDARY Effective for simple aryl boronic acids. Risk: High sensitivity to oxidation; phosphine dissociation can lead to non-specific Pd-black precipitation if the 3-OH is unprotected.[]
Pd(OAc)₂ + SPhos Buchwald BiarylUSE WITH CAUTION Highly active. Excellent for sterically hindered boronic acids, but risk of over-reaction at the C6-Cl position if temperature exceeds 60°C.
Pd-PEPPSI-IPr NHCAVOID Too active.[] Likely to cause oxidative addition at C6-Cl and C2-I simultaneously, leading to oligomerization.[]
Scenario B: Sonogashira Coupling

Target: Alkynylation at C2-Iodo.[]

  • Recommended:

    
     (2 mol%) + CuI (1 mol%).
    
  • Critical Constraint: Must use a degassed, anhydrous solvent (THF/DMF). The 3-OH group makes the substrate prone to oxidative homocoupling of the alkyne (Glaser coupling) if oxygen is present, as the phenol coordinates Cu.

Critical Workflow: The "Protection First" Mandate

Attempting cross-coupling on the free phenol (3-OH) is the #1 cause of failure. The phenoxide anion generated by the base (e.g.,


) acts as a tight ligand for Palladium, shutting down the catalytic cycle.

Recommended Protection Strategy:

  • MOM (Methoxymethyl): Best for stability. (MOMCl, DIPEA, DCM).

  • Bn (Benzyl): Good alternative if acidic deprotection is planned later.

  • TBS (Silyl): Avoid. The basic conditions of Suzuki coupling (

    
    ) often cleave silyl ethers on electron-deficient pyridines.
    

Visualizing the Reactivity & Troubleshooting Logic

Diagram 1: Reactivity Hierarchy & Selectivity Map

ReactivityMap Substrate 5,6-Dichloro-2-iodopyridin-3-ol C2_I C2-Iodo (Primary Electrophile) Substrate->C2_I Fast Oxidative Addition (Pd-L2) C6_Cl C6-Chloro (Secondary Electrophile) Substrate->C6_Cl Slow Oxidative Addition (Requires High T or Active Cat) C5_Cl C5-Chloro (Inert/Tertiary) Substrate->C5_Cl Resistant to Pd(0) C3_OH C3-Hydroxyl (Nucleophile/Poison) Substrate->C3_OH Coordinates Pd(II) Stops Cycle Suzuki Product Suzuki Product C2_I->Suzuki Product Standard Conditions (Pd(dppf)Cl2) Oligomers Oligomers C6_Cl->Oligomers Over-active Catalyst (Pd-PEPPSI)

Caption: Hierarchy of reactive sites. Green paths indicate desired transformations; red/yellow paths indicate competing side reactions.[]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / No Conversion CheckOH Is the 3-OH protected? Start->CheckOH Protect ACTION: Protect as MOM-ether or Methyl-ether CheckOH->Protect No CheckBase Check Base Selection CheckOH->CheckBase Yes BaseQ Using Carbonate (K2CO3)? CheckBase->BaseQ SwitchBase ACTION: Switch to K3PO4 (anhydrous) or KF (mild) BaseQ->SwitchBase Yes (Hydrolysis issue) CheckCat Check Catalyst/Solvent BaseQ->CheckCat No CatQ De-iodination observed? CheckCat->CatQ LowerT ACTION: Lower Temp to 40°C Switch to Pd(dppf)Cl2 CatQ->LowerT Yes (Protodehalogenation) DrySolvent ACTION: Use degassed Toluene/Dioxane CatQ->DrySolvent No (Just slow)

Caption: Logic flow for diagnosing reaction failures. Priority is given to OH-protection and base selection.

Experimental Protocols

Protocol A: Protection of 3-OH (MOM-Protection)

Prevents catalyst poisoning and increases solubility.[]

  • Setup: Dissolve 5,6-Dichloro-2-iodopyridin-3-ol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base: Add DIPEA (2.5 eq) at 0°C.

  • Addition: Dropwise addition of MOM-Cl (1.2 eq). Warning: Carcinogen.[]

  • Reaction: Warm to RT, stir 4h.

  • Workup: Quench with

    
    , extract DCM.
    
  • QC: Check NMR. Disappearance of broad singlet at >10 ppm confirms protection.

Protocol B: Site-Selective Suzuki Coupling (C2-Iodo)

Optimized for high selectivity (I vs Cl).[]

  • Reagents:

    • Substrate: 3-MOM-protected-5,6-dichloro-2-iodopyridine (1.0 eq).[]

    • Boronic Acid:

      
       (1.1 eq).[]
      
    • Catalyst:

      
       (3 mol%).
      
    • Base:

      
       (2.0 eq, anhydrous) or 
      
      
      
      (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (9:[]1) degassed .

  • Procedure:

    • Charge solids into a vial.

    • Evacuate/backfill with Argon (3x).

    • Add degassed solvents.[]

    • Heat to 60°C (Do not exceed 80°C to avoid C6-Cl activation).

    • Monitor by LCMS. Reaction is typically complete in 4-6 hours.

Troubleshooting FAQ

Q1: I see significant "Protodehalogenation" (Product is 5,6-dichloropyridin-3-ol, Iodine is gone). Why?

  • Cause: This is a reduction side-reaction.[] It occurs when the oxidative addition complex (

    
    ) abstracts a hydride (usually from the solvent or base) instead of transmetalating.
    
  • Fix:

    • Switch solvent from alcohols (Isopropanol/Ethanol) to Toluene or Dioxane .

    • Ensure the reaction is strictly anhydrous.

    • Increase the concentration of the Boronic Acid.

Q2: The reaction turns black immediately, and yield is <10%.

  • Cause: "Palladium Black" precipitation.[] The catalyst is decomposing before entering the cycle. This is classic "unprotected phenol" behavior.[]

  • Fix: If you absolutely cannot protect the OH, use a massive excess of ligand (e.g.,

    
    , 4 eq relative to Pd) or switch to a water-soluble catalyst system like Pd(OAc)₂ + TPPTS  in basic water, where the phenoxide is solvated.
    

Q3: Can I couple at the C6-Chlorine after the C2-Iodo?

  • Answer: Yes. Once the C2 position is substituted with an aryl/alkyl group, the C6-Cl becomes the next most reactive site.

  • Condition Shift: You will need to upgrade the catalyst to XPhos Pd G3 or RuPhos Pd G3 and raise the temperature to 90-100°C to activate the chloride.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition.[][2][3]

  • BenchChem Technical Guides. Catalyst Poisoning in Reactions with Pyridine Substrates.

  • Lutz, C. (2010). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Synlett.[] (General review of dihalo-pyridine reactivity).

  • Sigma-Aldrich Technical Library. Product Specification: 6-chloro-2-iodopyridin-3-ol.[]

Sources

Monitoring the progress of reactions involving 5,6-Dichloro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring & Troubleshooting Subject: 5,6-Dichloro-2-iodopyridin-3-ol (CAS: 188057-54-7) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for 5,6-Dichloro-2-iodopyridin-3-ol . This scaffold is a deceptive "wolf in sheep’s clothing." While it appears to be a standard halopyridine, the combination of an acidic phenol at C-3, a labile iodine at C-2, and electron-withdrawing chlorines at C-5/6 creates a unique reactivity profile.[1]

This guide moves beyond generic advice. We address the specific failure modes of this molecule: protodeiodination during cross-coupling and N- vs. O-alkylation ambiguity .[1]

Module 1: Analytical Method Development

You cannot fix what you cannot see. Standard neutral HPLC methods often fail for this molecule because the phenolic hydroxyl group (


) partially ionizes, leading to peak tailing.
Standardized HPLC/LC-MS Protocol

Objective: Sharpen peak shape and separate the critical des-iodo impurity.[1]

ParameterConditionRationale
Column C18 End-capped (e.g., Acquity BEH or Zorbax Eclipse), 1.7 µm or 3.5 µmHigh surface area required for polar retention.[1]
Mobile Phase A Water + 0.1% Formic Acid Critical: Acid suppresses ionization of the 3-OH group, ensuring the molecule remains neutral and interacts with the stationary phase.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides sharper peaks for halogenated aromatics than MeOH.
Gradient 5% B to 95% B over 5-7 minsThe molecule is moderately lipophilic due to the halogens but polar due to the OH.
Detection UV 254 nm & MS (ESI+) UV is sufficient for quantification; MS is required to detect deiodination ([M-H]⁺ 290 vs 164).

Visualizing the Analytical Workflow The following diagram outlines the decision logic for selecting the correct monitoring technique based on reaction stage.

AnalyticalWorkflow Start Start: Reaction Aliquot CheckType Is the 3-OH Protected? Start->CheckType Protected Yes (e.g., O-Me, O-Bn) CheckType->Protected Yes Unprotected No (Free OH) CheckType->Unprotected No Coupling Performing C-2 Coupling? Protected->Coupling LCMS LC-MS (ESI+) Monitor for [M-I+H] Coupling->LCMS High Risk of Deiodination pH_Check Check Mobile Phase pH Unprotected->pH_Check HPLC Analysis TLC TLC (Stain: FeCl3) UV often insufficient Unprotected->TLC Quick Check pH_Check->LCMS Must be Acidic (0.1% FA)

Caption: Decision matrix for selecting analytical methods. Note the critical requirement for acidic mobile phases when the phenol is free.

Module 2: Troubleshooting & FAQs

Scenario A: The "Vanishing Iodine" (Cross-Coupling Reactions)

Context: You are performing a Suzuki or Sonogashira coupling at the C-2 position. Observation: Conversion is high, but the isolated yield is low. LC-MS shows a major peak with mass [M-126].[1]

Q: Why is my iodine disappearing without coupling? A: You are observing protodeiodination . The C-2 position in pyridines is electron-deficient.[1] In the presence of Pd(0) and a proton source (like MeOH, water, or even the substrate itself), the oxidative addition complex can undergo reductive elimination with a hydride instead of your transmetallating agent.[2]

Troubleshooting Protocol:

  • Switch Solvents: Avoid protic solvents like Methanol or Ethanol. Use anhydrous Dioxane, DMF, or Toluene.

  • Base Selection: If using a boronic acid, switch from carbonate bases (which can generate bicarbonate/water) to anhydrous phosphates (

    
    ) or fluorides (
    
    
    
    ).
  • Catalyst Load: High Pd loading increases the risk of side reactions if the transmetallation step is slow. Lower the Pd loading (1-3 mol%) and increase the ligand concentration.

Scenario B: O-Alkylation vs. N-Alkylation

Context: You are trying to protect the 3-OH group (e.g., with MeI or BnBr).[1] Observation: You see two spots on TLC or two peaks in HPLC with identical mass.

Q: How do I distinguish the O-alkyl product from the N-alkyl byproduct? A: 2-halopyridin-3-ols are ambident nucleophiles.[1]

  • O-Alkylation (Desired): Usually less polar (higher

    
    , longer retention time).[1]
    
  • N-Alkylation (Pyridone formation): More polar due to the amide-like character.[1]

Corrective Action:

  • Solvent: Use non-polar solvents (DCM, Toluene) to favor O-alkylation.[1] Polar aprotic solvents (DMF, DMSO) increase N-alkylation risk.[1]

  • Base: Use mild bases like

    
     (Silver effect favors O-alkylation) or 
    
    
    
    in Acetone.[1] Avoid NaH in DMF unless you strictly control temperature.
Scenario C: Reactions at C-6

Context: You are attempting to displace one of the chlorines. Observation: No reaction or complex mixture.

Q: Why is the chlorine at C-6 not reacting? A: The Iodine at C-2 is the most reactive site.[1] If you apply heat to force


 at C-6, you will likely displace the Iodine first or cause decomposition.
  • Strategy: You must perform the C-2 chemistry (e.g., cross-coupling or protection) before attempting to manipulate the chlorines, or use highly specific conditions (e.g., low temperature Li-halogen exchange) which is risky with the acidic OH present.

Module 3: Reaction Pathway Logic

The following diagram illustrates the chemical fate of 5,6-Dichloro-2-iodopyridin-3-ol, highlighting the "Danger Zones" where monitoring is most critical.

ReactionPathways Start 5,6-Dichloro-2-iodopyridin-3-ol (Starting Material) O_Alk O-Alkylation (Desired) Start->O_Alk R-X, Base (Non-polar solv.) N_Alk N-Alkylation (Byproduct: Pyridone) Start->N_Alk R-X, Base (Polar solv.) Coupled C-2 Coupled Product (Suzuki/Sonogashira) Start->Coupled Pd(0), R-B(OH)2 Deiodo Des-iodo Byproduct (Protodeiodination) Start->Deiodo Pd(0), H+ source (Side Reaction) O_Alk->Coupled Subsequent Step

Caption: Reaction map showing the divergence between desired pathways (Green) and common failure modes (Red).[1]

References

  • Analytical Methods for Pyridines

    • Helix Chromatography.[3] "HPLC Method for Analysis of Pyridine and Derivatives."[3] Available at:

    • Rationale: Establishes the necessity of acidic modifiers for hydrophilic pyridine deriv
  • Suzuki Coupling Mechanisms & Side Reactions

    • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."[1] Available at:

    • Rationale: detailed mechanism of protodehalogenation (deiodin
  • Iodopyridine Reactivity

    • Organic Chemistry Portal.[4] "Suzuki Coupling - Mechanism and Scope."[1] Available at: [1]

    • Rationale: Confirms the reactivity order (I > Br > Cl) and the specific lability of the C-I bond.
  • Compound Data & Safety

    • PubChem. "5,6-Dichloro-2-iodopyridin-3-ol (CID 188057-54-7)."[1][5] Available at: [1]

    • Rationale: Verification of chemical structure and physical properties.[6]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-Dichloro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 5,6-Dichloro-2-iodopyridin-3-ol as a High-Potency Halogenated Intermediate . While standard SDSs often classify similar compounds as Irritants (H315/H319), the presence of multiple halogens (Cl, I) and a hydroxyl group suggests potential for sensitization and significant mucosal damage upon inhalation.

The Golden Rule: Handle as a solid only within a certified chemical fume hood. Never weigh on an open bench.

Hazard Architecture & Mechanism

To understand the safety protocol, you must understand the molecule. This is not just "chemical dust"; it is a reactive scaffold.

  • The Iodine Factor: The C-I bond at the 2-position is weaker than C-Cl bonds. It is designed to be reactive (likely for Suzuki/Sonogashira couplings). This reactivity means it can form radical species if exposed to light or heat, potentially increasing toxicity or creating volatile iodine byproducts.

  • The Hydroxyl Group (3-ol): This moiety provides acidic character (similar to a phenol). It increases water solubility slightly but significantly increases absorption potential through mucous membranes (eyes/lungs).

  • Halogen Load: High halogen content means thermal decomposition (fire or runaway reaction) will release Hydrogen Chloride (HCl) , Hydrogen Iodide (HI) , and Nitrogen Oxides (NOx) —a highly corrosive toxic cloud.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for synthesis-scale handling. Use this tiered matrix.

PPE CategoryRecommendationScientific Rationale
Hand Protection (Solid) Double Nitrile (min 5 mil outer).Solids pose a dust risk. Double gloving prevents micro-perforations from transferring dust to skin.
Hand Protection (Solution) Laminate (Silver Shield) or Thick Nitrile (8+ mil) .Halogenated pyridines in organic solvents (DCM, THF) can permeate standard thin nitrile in <15 mins.
Eye/Face Chemical Goggles (Not safety glasses).The "3-ol" functionality implies acidity. Dust contact with the moist eye surface will cause immediate chemical burns.
Respiratory Fume Hood (Face velocity: 0.5 m/s).Primary barrier. If weighing outside a hood is unavoidable (not recommended), use an N95/P100 particulate respirator.
Body Tyvek Lab Coat + Apron.Cotton absorbs chemicals. Tyvek repels dust. An apron protects against solution splashes during transfers.

Operational Workflow: Step-by-Step

Phase A: Pre-Operational Checks
  • Verify Airflow: Confirm fume hood is operational.

  • Static Control: Halogenated powders are often static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "flying powder."

  • Light Protection: Due to the iodine atom, wrap reaction vessels in aluminum foil if the protocol allows, to prevent photo-degradation.

Phase B: Weighing & Transfer (Critical Risk Zone)
  • Step 1: Place the balance inside the fume hood.

  • Step 2: Tare the receiving vessel (flask) before opening the chemical container.

  • Step 3: Open the container. Do not use a spatula that has been used for strong oxidizers.

  • Step 4: Transfer slowly. If spillage occurs on the balance, wipe immediately with a damp Kimwipe (solvent: acetone/ethanol) and dispose of the wipe as solid hazardous waste .

Phase C: Reaction & Synthesis
  • Solvent Choice: If dissolving in DCM or Chloroform, be aware that these solvents carry the pyridine through gloves rapidly. Change outer gloves immediately upon splash.[1][2]

  • Quenching: If used in metal-catalyzed couplings, quench reaction mixtures carefully. The iodine leaving group generates iodide salts, which are generally low toxicity, but the pyridine core remains active.

Visualizations

Figure 1: PPE Decision Logic Tree

Caption: Decision logic for selecting glove type based on physical state and solvent carrier.

PPE_Logic Start Handling 5,6-Dichloro-2-iodopyridin-3-ol State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE Standard Nitrile (Double) + Fume Hood Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Polar Polar (DMF, DMSO, Alcohols) Solvent_Check->Polar Halo_PPE Laminate / Silver Shield OR Nitrile >8mil (Breakthrough <10 min) Halogenated->Halo_PPE Polar_PPE Standard Nitrile (Double) Change every 30 mins Polar->Polar_PPE

Figure 2: Waste Disposal Workflow

Caption: Segregation protocol to prevent cross-contamination and ensure EPA compliance.

Disposal_Flow Waste Generated Waste Type Waste Type Waste->Type Solid_Waste Solid (Wipes/Powder) Type->Solid_Waste Liquid_Waste Liquid (Reaction Mix) Type->Liquid_Waste Bin_Solid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid_Waste->Bin_Solid Check_Halo Contains Halogenated Solvents? Liquid_Waste->Check_Halo Stream_A Stream A: Halogenated Organic (High Temp Incineration) Check_Halo->Stream_A Yes (DCM, etc.) Check_Halo->Stream_A No (But contains Pyridine product) Stream_B Stream B: Non-Halogenated (Fuel Blending)

Disposal & Environmental Compliance

Crucial Distinction: Because this molecule contains Chlorine and Iodine, it is classified as a Halogenated Organic .

  • Liquid Waste:

    • Do NOT mix with non-halogenated solvents (acetone, methanol) if possible.[3] Mixing a small amount of this pyridine into a large non-halogenated drum reclassifies the entire drum as halogenated waste, significantly increasing disposal costs (often 2-3x price difference).

    • Labeling: Waste tag must explicitly state "Halogenated Organics" and list "5,6-Dichloro-2-iodopyridin-3-ol".

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must go into the Hazardous Solid Waste drum, not regular trash. The iodine content makes it potentially leachable in landfills.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (solvent dampened), then scoop into a bag.

    • Decontamination: Wipe surface with 10% Sodium Thiosulfate solution if iodine staining is visible, followed by soap and water.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[4][5] The solid is likely abrasive and acidic. Time is vision.

  • Skin Contact: Wash with soap and water.[4][5][6] If dissolved in DCM, do not use hot water (opens pores). Use cool water.

  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation for potential delayed pulmonary edema (common with halogenated heterocycles).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Solvents. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines (General Safety Profile). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.